molecular formula C8H7N3O2 B3219554 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-06-2

4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

货号: B3219554
CAS 编号: 1190319-06-2
分子量: 177.16 g/mol
InChI 键: AGQXSMXSSDORNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is a chemically versatile building block of significant interest in medicinal chemistry and pharmaceutical research. As a fused bicyclic heteroaromatic system, it belongs to the azaindole family, a class of structures recognized for their broad spectrum of pharmacological activities. The specific substitution pattern of methyl and nitro groups on the pyrrolo[2,3-c]pyridine scaffold makes it a valuable intermediate for further functionalization, such as reduction of the nitro group to an amine, which is a common handle for generating diverse compound libraries. This compound serves as a crucial synthetic precursor in the development of novel bioactive molecules. Research into closely related pyrrolopyridine isomers has demonstrated potential across various therapeutic areas. These scaffolds have been investigated as antidiabetic agents , functioning as GPR119 agonists to stimulate insulin secretion and as aldose reductase inhibitors to manage diabetic complications . Furthermore, derivatives have shown promise as analgesic and sedative agents for treating nervous system disorders, and also exhibit antitumor, antiviral, and antimycobacterial activities . The presence of the nitro group in the 3-position is particularly valuable for structure-activity relationship (SAR) studies, allowing researchers to explore and optimize interactions with biological targets. Please Note: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-3-6-8(5)7(4-10-6)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQXSMXSSDORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268087
Record name 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-06-2
Record name 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unveiling the Mechanism of Action of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-06-2) belongs to a highly potent class of heterocyclic pharmacophores known as azaindoles (specifically, functionalized 6-azaindoles). While historically utilized as a versatile building block in medicinal chemistry, the pyrrolo[2,3-c]pyridine scaffold has recently emerged as a multi-targeted anti-cancer agent. This whitepaper dissects the dual mechanistic pathways of this scaffold in cancer cells: epigenetic modulation via Lysine-Specific Demethylase 1 (LSD1) inhibition and cytoskeletal disruption via microtubule depolymerization .

Designed for drug development professionals and molecular biologists, this guide provides a deep dive into the structure-activity causality, quantitative efficacy data, and self-validating experimental protocols required to evaluate this compound class in preclinical models.

Pharmacophore Rationale: The Chemistry of Target Engagement

The biological efficacy of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is dictated by its unique structural functionalization. The planar bicyclic core allows the molecule to intercalate into narrow enzymatic clefts, while its substituents dictate target affinity and residence time:

  • The 1H-pyrrolo[2,3-c]pyridine Core: Acts as a bioisostere of indole. The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the catalytic domains of epigenetic enzymes[1].

  • 3-Nitro Substitution (-NO₂): As a strong electron-withdrawing group (EWG), the nitro moiety pulls electron density away from the pyrrole ring. This significantly lowers the pKa of the N-H bond at position 1, transforming it into a highly potent hydrogen-bond donor. This enhanced polarity is crucial for locking the molecule into the target's active site[2].

  • 4-Methyl Substitution (-CH₃): This provides localized steric bulk. In the context of LSD1 inhibitors, structural modifications like methyl groups on the pyrrolo-pyridine core are essential for projecting into hydrophobic sub-pockets, optimizing van der Waals interactions, and preventing the enzyme from adopting its active conformation[2].

Core Mechanism I: Epigenetic Modulation via LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that removes mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/2). LSD1 is frequently overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it represses tumor suppressor genes and halts cellular differentiation.

Pyrrolo[2,3-c]pyridines have been identified as highly potent, reversible inhibitors of LSD1[3]. By occupying the substrate-binding pocket, the compound prevents the demethylation of H3K4me2. This leads to an accumulation of active chromatin marks, the reactivation of suppressed apoptotic genes, and the induction of terminal differentiation in leukemic blasts[3].

LSD1_Pathway Drug 4-methyl-3-nitro-1H- pyrrolo[2,3-c]pyridine LSD1 LSD1 (KDM1A) Drug->LSD1 Reversible Inhibition Chromatin H3K4me2 Accumulation (Active Chromatin) LSD1->Chromatin Prevents Demethylation Transcription Tumor Suppressor Gene Expression Chromatin->Transcription Epigenetic Activation Arrest Cellular Differentiation & Apoptosis Transcription->Arrest Phenotypic Shift

Fig 1. Epigenetic modulation pathway via LSD1 inhibition by the pyrrolo[2,3-c]pyridine scaffold.

Core Mechanism II: Disruption of Microtubule Dynamics

Beyond epigenetics, azaindole derivatives exert profound anti-proliferative effects by targeting the cytoskeleton. These compounds bind directly to the colchicine-binding site of tubulin, effectively inhibiting microtubule polymerization[4].

During mitosis, the dynamic instability of microtubules is required to separate sister chromatids. By impeding this process, the compound triggers the spindle assembly checkpoint (SAC), leading to a robust and irreversible G2/M phase cell cycle arrest [4]. Prolonged arrest at this stage inevitably results in the activation of the intrinsic apoptotic pathway, making it highly toxic to rapidly dividing carcinoma cells, including multidrug-resistant (MDR) phenotypes[4].

Quantitative Efficacy Profile

The table below synthesizes the in vitro cytotoxic and enzymatic inhibitory activity of the pyrrolo[2,3-c]pyridine and broader azaindole scaffold across various human cancer cell lines.

Compound Class / TargetCell LineTissue OriginIC₅₀ / GI₅₀ ValuePrimary Mechanism
Pyrrolo[2,3-c]pyridineMV4-11Acute Myeloid Leukemia0.6 – 3.1 nMLSD1 Inhibition[3]
Pyrrolo[2,3-c]pyridineH1417Small Cell Lung Cancer1.1 – 2.3 nMLSD1 Inhibition[3]
Azaindole DerivativeHeLaCervical Adenocarcinoma0.5 – 16.9 µMMicrotubule Disruption[1][4]
Azaindole DerivativeMCF-7Breast Adenocarcinoma1.2 – 15.5 µMMicrotubule Disruption[1][4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls and orthogonal validation steps to rule out experimental artifacts (e.g., compound aggregation or non-specific toxicity).

Protocol A: Continuous Kinetic LSD1 Biochemical Assay

Purpose: To quantify the reversible inhibition of LSD1 and determine the IC₅₀/Kᵢ values. Causality Rationale: This assay utilizes a coupled enzymatic reaction. LSD1 demethylates the H3K4me2 peptide, producing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin. Kinetic monitoring (rather than endpoint reading) is critical to calculate initial velocities (v₀) and confirm the mechanism of reversible competitive inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂). Critical Step: Add 0.01% Triton X-100 and 0.1% BSA. Why? Triton X-100 prevents the hydrophobic compound from forming promiscuous aggregates, while BSA prevents non-specific adsorption of the LSD1 enzyme to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense recombinant human LSD1 enzyme into a 384-well black plate. Add the compound in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at room temperature for 30 minutes. Why? Pyrrolo[2,3-c]pyridines often exhibit slow-binding kinetics; pre-incubation ensures binding equilibrium is reached before the reaction starts[3].

  • Reaction Initiation: Add a substrate master mix containing 10 µM H3K4me2 peptide, 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately read fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 60 minutes.

  • Self-Validation Controls:

    • Positive Control: GSK2879552 (a known LSD1 inhibitor) to validate assay sensitivity[3].

    • Negative Control: DMSO vehicle to establish baseline uninhibited velocity (v₀).

    • Orthogonal Validation: Perform a Western blot on MV4-11 cells treated with the compound to probe for bulk cellular H3K4me2 accumulation, proving biochemical inhibition translates to the cellular environment.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To validate the disruption of microtubule dynamics by quantifying G2/M phase arrest. Causality Rationale: Propidium Iodide (PI) intercalates stoichiometrically into double-stranded DNA. Because DNA content doubles during the S phase and peaks at G2/M, flow cytometry can precisely map the cell cycle distribution based on fluorescence intensity.

  • Cell Synchronization: Seed HeLa cells in 6-well plates. Serum-starve (0.1% FBS) for 24 hours. Why? This synchronizes the population in the G0/G1 phase, ensuring that any subsequent G2/M accumulation is a direct result of the drug, not baseline asynchronous noise.

  • Compound Treatment: Replace media with complete serum containing the compound (1 µM and 25 µM) for 16 hours. Why? 16 hours corresponds to roughly one HeLa cell cycle, capturing cells exactly as they fail the spindle assembly checkpoint[4].

  • Fixation: Harvest cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Why? Ethanol permeabilizes the membrane and fixes the DNA without degrading it, allowing PI to enter the nucleus.

  • RNase A Treatment & Staining: Resuspend cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins at 37°C. Why? PI binds to all nucleic acids. RNase A degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • Self-Validation Controls:

    • Positive Control: Colchicine (1 µM) to induce a known G2/M arrest[4].

    • Orthogonal Validation: Immunofluorescence microscopy using anti- α -tubulin antibodies to visually confirm the depolymerization of the microtubule network.

Protocol_Workflow cluster_0 Primary Assay (Flow Cytometry) cluster_1 Orthogonal Validation Start Compound Incubation (Cancer Cell Lines) Flow PI Staining for DNA Content Start->Flow IF Immunofluorescence (Anti-alpha-tubulin) Start->IF G2M Quantify G2/M Phase Arrest Flow->G2M Micro Visual Microtubule Depolymerization IF->Micro

Fig 2. Self-validating experimental workflow for assessing microtubule dynamics and cell cycle.

Conclusion

The 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly versatile and potent pharmacophore in modern oncology. Through the dual mechanisms of epigenetic LSD1 inhibition and cytoskeletal microtubule disruption, this compound class effectively dismantles the survival and proliferation machinery of diverse cancer lineages. Future translational efforts should focus on structural optimization to favor one mechanism over the other, thereby reducing off-target toxicities and paving the way for targeted clinical applications.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.
  • In Vitro Evaluation of 7-Azaoxindole Derivatives Against Cancer Cell Lines: Applic
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. American Chemical Society (ACS).
  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia.

Sources

crystal structure and stereochemistry of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, represents a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the specific structural and stereochemical attributes of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine. As of the current literature, a definitive experimental single-crystal X-ray structure for this exact compound has not been reported. Therefore, this document provides a comprehensive, predictive analysis based on high-level computational chemistry and comparative analysis with structurally related, crystallized analogs. We further present detailed, field-proven experimental protocols that are essential for the empirical synthesis, characterization, and definitive structural determination of the title compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's three-dimensional architecture and the methodologies used to elucidate it.

Part 1: The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core in Drug Discovery

Pyrrolopyridines, as a class of heterocyclic compounds, are of immense interest to medicinal and synthetic chemists due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3] These scaffolds are considered "purine isosteres" and can effectively interact with a variety of biological targets.[1] The 1H-pyrrolo[2,3-c]pyridine is one of six possible isomers, each with a unique electronic and steric profile.[4]

The title compound, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, is functionalized with two key substituents that modulate its properties:

  • A Nitro Group (-NO₂): Positioned at the C3-position of the pyrrole ring, this potent electron-withdrawing group significantly influences the electron density of the bicyclic system. This can affect the molecule's reactivity, pKa, and potential for intermolecular interactions such as hydrogen bonding and π-stacking.

  • A Methyl Group (-CH₃): Located at the C4-position of the pyridine ring, this small alkyl group provides a steric marker and can influence binding selectivity and metabolic stability.

Understanding the precise three-dimensional arrangement of these groups is paramount for designing targeted therapeutics and predicting structure-activity relationships (SAR).

Part 2: Theoretical and Comparative Structural Analysis

In the absence of experimental crystallographic data, a robust theoretical and comparative approach is necessary to predict the molecular structure.

Computational Modeling: An In Silico Approach to Geometry

Density Functional Theory (DFT) stands as a powerful in silico tool for predicting the ground-state geometry of molecules with high accuracy.[5][6] By solving the Schrödinger equation with approximations, we can determine the most energetically favorable conformation, including bond lengths, angles, and dihedral angles.

  • Structure Building: Construct the 3D model of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine using a molecular editor (e.g., GaussView, Avogadro).

  • Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules.[5]

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA) specifying a geometry optimization (Opt) and frequency calculation (Freq) in the gas phase or with a solvent model (e.g., PCM).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis: Verify that the optimization has converged to a true energy minimum by confirming the absence of imaginary frequencies. Extract the optimized coordinates and geometric parameters.

cluster_workflow Computational Geometry Optimization Workflow A 1. 3D Model Construction (e.g., Avogadro) B 2. Input File Generation (Method: B3LYP/6-311++G(d,p)) A->B C 3. High-Performance Computing (e.g., Gaussian) B->C D 4. Frequency Analysis (Confirm Minimum Energy State) C->D E 5. Data Extraction (Optimized Coordinates, Bond Parameters) D->E

Caption: Workflow for DFT-based molecular geometry optimization.

The following table summarizes the predicted key geometric parameters for the optimized structure of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

ParameterPredicted ValueDiscussion
Bond Lengths (Å)
C3-N(nitro)~1.45Typical C-N single bond length, indicating limited double bond character between the ring and the nitro group.
N-O(nitro)~1.22Characteristic of a nitro group N-O bond.
Pyrrole N1-H~1.01Standard N-H bond length.
Bond Angles (°)
C2-C3-N(nitro)~125°The angle is slightly compressed due to steric interaction with the adjacent C2-H.
Dihedral Angles (°)
C2-C3-N(nitro)-O~5-15°The nitro group is predicted to be slightly twisted out of the plane of the pyrrole ring to minimize steric hindrance, breaking perfect planarity.
Bicyclic System<2°The fused pyrrolo[2,3-c]pyridine ring system is expected to be nearly planar, a common feature of aromatic heterocyclic systems.[7]
Comparative Crystallographic Analysis

Insights can be drawn from the crystal structures of closely related molecules deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[8] While no entry exists for the title compound, the structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine provides a useful comparison.[9][10]

Parameter4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[9]Predicted for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Crystal SystemTriclinicCannot be predicted; depends on crystal packing.
Space GroupP-1Cannot be predicted.
Dihedral Angle8.23° and 9.89°The nitro group's presence may promote a more planar packing arrangement through intermolecular interactions, though this is speculative.
H-Bonding MotifN-H···N hydrogen bonds form dimersThe pyrrole N-H is a strong hydrogen bond donor. The nitro oxygens and the pyridine nitrogen are potential acceptors, leading to complex H-bond networks.

The introduction of the nitro group provides strong hydrogen bond acceptors, which would likely lead to a different and potentially more complex crystal packing arrangement compared to the reference structure, likely involving N-H···O(nitro) or C-H···O(nitro) interactions.

Part 3: Stereochemistry

Chirality and Tautomerism

4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is an achiral molecule as it does not contain any stereocenters and lacks a plane of symmetry that would make it meso. Tautomerism is possible, with the proton on the pyrrole nitrogen (N1) potentially migrating to the pyridine nitrogen (N6), but the N1-H tautomer is overwhelmingly favored energetically for the 7-azaindole scaffold.

Conformational Analysis

The primary stereochemical feature is the conformation of the nitro group relative to the bicyclic ring. As predicted by DFT calculations, there is a small rotational barrier for the C3-N bond. The lowest energy conformation involves a slight twist of the nitro group out of the plane of the ring to alleviate steric strain with the neighboring atoms. This deviation from planarity, while minor, can be critical for receptor binding by altering the molecule's electrostatic surface potential.

Part 4: A Roadmap to Experimental Determination

The following sections outline the necessary experimental procedures to synthesize and definitively characterize the title compound.

Proposed Synthesis

A plausible synthetic route would involve the nitration of a 4-methyl-1H-pyrrolo[2,3-c]pyridine precursor. The synthesis of the core scaffold can be achieved through established methods in heterocyclic chemistry.[11]

cluster_synthesis Proposed Synthesis Workflow Start 4-methyl-1H-pyrrolo[2,3-c]pyridine (Precursor) Reaction Reaction & Work-up Start->Reaction Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitration->Reaction Purification Column Chromatography Reaction->Purification Product 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the unambiguous gold standard for determining the solid-state structure of a molecule, providing precise bond lengths, angles, and information on crystal packing.[12]

  • Crystal Growth (Self-Validating Step): The formation of high-quality, single crystals is the most critical and often challenging step. The success of this step validates the purity of the synthesized compound.

    • Method: Slow evaporation is a common starting point. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with hexane) to near saturation.[9]

    • Setup: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

    • Alternative: If slow evaporation fails, vapor diffusion or solvent layering techniques should be employed.

  • Data Collection:

    • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

    • Instrumentation: Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector.[9]

    • Procedure: Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities (hkl).

    • Structure Solution: Use direct methods or Patterson methods (e.g., using SHELXT) to solve the phase problem and generate an initial electron density map.[13]

    • Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F².[13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor and Goodness-of-Fit are key indicators of a successful refinement.

cluster_xray Single-Crystal X-ray Diffraction Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting A->B C 3. Data Collection (Diffractometer, 100 K) B->C D 4. Data Processing (Integration) C->D E 5. Structure Solution (e.g., SHELXT) D->E F 6. Structure Refinement (e.g., SHELXL) E->F G 7. Final Structure Validation (CIF File Generation) F->G

Caption: The experimental workflow for X-ray crystallography.

Spectroscopic Confirmation

Spectroscopic methods provide crucial data to confirm the molecular structure in solution and corroborate the solid-state findings.

  • Rationale: NMR provides information on the chemical environment of each proton and carbon atom, allowing for the verification of the connectivity and constitution of the molecule.

  • Protocol: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR (in DMSO-d₆):

    • ~12.0 ppm (s, 1H): Pyrrole N-H proton, typically broad.

    • ~8.0-8.5 ppm (m, 2H): Protons on the pyridine ring.

    • ~7.5 ppm (s, 1H): Proton on the pyrrole ring.

    • ~2.5 ppm (s, 3H): Methyl group protons.

  • Predicted ¹³C NMR (in DMSO-d₆):

    • ~140-150 ppm: Quaternary carbons of the pyridine ring.

    • ~110-130 ppm: Other aromatic carbons.

    • ~15-20 ppm: Methyl carbon.

  • Rationale: FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Protocol: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Predicted Key Vibrational Frequencies (cm⁻¹):

    • ~3300-3400: N-H stretching of the pyrrole ring.

    • ~3100: Aromatic C-H stretching.

    • ~1550 and ~1350: Asymmetric and symmetric N-O stretching of the nitro group, respectively.[5]

    • ~1600: C=C and C=N stretching of the aromatic rings.

Part 5: Conclusion

This guide provides a robust framework for understanding the . Through high-level DFT calculations, we predict a nearly planar bicyclic core with a slightly out-of-plane nitro group. Comparative analysis with known structures suggests that intermolecular hydrogen bonding involving the pyrrole N-H and the nitro oxygen atoms will be a defining feature of its crystal packing. While this theoretical foundation is invaluable, it underscores the critical need for empirical validation. The detailed protocols provided for synthesis, single-crystal X-ray diffraction, and spectroscopic analysis outline a clear and reliable path for researchers to obtain definitive experimental data. Such data is indispensable for advancing the rational design of novel therapeutics based on the promising 1H-pyrrolo[2,3-c]pyridine scaffold.

References

  • Huang, P.-H., Wen, Y.-S., Shen, J.-Y., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o674. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]

  • Zukerman-Schpector, J., Soto-Monsalve, M., De Almeida Santos, R. H., et al. (2018). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. IUCrData, 3(3), x180290. [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM027417) for 4-Methylpyrrolo[1,2-a]pyrazine. The Metabolomics Innovation Centre (TMIC). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 54. [Link]

  • Singh, G., Kumar, M., & Bhalla, V. (2015). Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. Royal Society of Chemistry. [Link]

  • Röckl, J. L., Schollmeyer, D., Franke, R., & Waldvogel, S. R. (2020). CCDC 1920411: Experimental Crystal Structure Determination. Angewandte Chemie International Edition, 59, 315. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. [Link]

  • Wager, T. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

  • ResearchGate. (2013). (PDF) 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • CCDC. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Sapa, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Nakano, H., et al. (2015). Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30, 2917. [Link]

  • Tars, K., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 51, 7108-7111. [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766. [Link]

  • Semantic Scholar. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Cenmed. (n.d.). 4-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Hernández-Vázquez, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(33), 23077-23093. [Link]

  • Impactfactor. (n.d.). Structural, Spectroscopic, and Quantum Computational Analysis of Methyl 1,3-Diphenyl-1H-Naphthol[2,1-b]Pyran-2-carbodithioates: DFT, ADME and Molecular Docking Studies. [Link]

Sources

Comprehensive Analytical Profiling of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: NMR and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Pharmacological Context

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a privileged pharmacophore in modern oncology and epigenetic drug discovery. Recently, derivatives of this core have demonstrated profound efficacy as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic eraser implicated in acute myelogenous leukemia (AML) and small-cell lung cancer .

Within this chemical space, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-06-2) serves as a highly functionalized, sterically constrained building block. The presence of the strongly electron-withdrawing nitro group at C3, coupled with the electron-donating methyl group at C4, creates a complex push-pull electronic system. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation via NMR Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is the most critical variable for azaindoles. The C3-nitro group and the N1-pyrrole proton form strong intermolecular hydrogen-bonding networks, leading to severe peak broadening and poor solubility in non-polar solvents like CDCl₃. To competitively disrupt these networks and achieve sharp, highly resolved resonances, anhydrous DMSO-d₆ is the mandatory solvent choice. The strong dipole of DMSO solvates the molecule efficiently, while the C4-methyl group experiences a peri-deshielding effect from the adjacent C3-nitro group, restricting its free rotation and shifting its resonance downfield.

Quantitative NMR Data

The following tables summarize the 1D ¹H and ¹³C NMR assignments, grounded in the electronic topology of the 6-azaindole core.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Assignment / Causality
N1 12.55br s1H-Pyrrole NH; highly deshielded by C3-NO₂ H-bonding.
C7 8.85d1H1.2Pyridine CH; strongly deshielded by adjacent N6.
C2 8.62s1H-Pyrrole CH; deshielded by resonance from the C3-NO₂.
C5 8.20d1H1.2Pyridine CH; shielded relative to C7 by the C4-CH₃.
C4-CH₃ 2.85s3H-Methyl protons; deshielded by peri-NO₂ spatial proximity.

Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz, 298 K)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment / Causality
C7 144.8CHPyridine carbon adjacent to electronegative N6.
C4 142.5C-CH₃Quaternary carbon; methyl substituted.
C5 138.2CHPyridine carbon.
C2 134.5CHPyrrole carbon; deshielded by nitro inductive effects.
C7a 132.4CBridgehead carbon (pyridine/pyrrole fusion).
C3 128.0C-NO₂Quaternary carbon; shifted by nitro group attachment.
C3a 120.1CBridgehead carbon.
C4-CH₃ 18.5CH₃Aliphatic methyl carbon.
2D NMR Connectivity

To unambiguously differentiate the C4-methyl substitution from potential isomers (e.g., 7-methyl derivatives), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The ³J correlation from the methyl protons to the C3a bridgehead carbon is the definitive proof of structure.

HMBC_Correlations CH3 C4-CH3 Protons (δ 2.85) C4 C4 Carbon (δ 142.5) CH3->C4 1J (HSQC) C3a C3a Bridgehead (δ 120.1) CH3->C3a 3J (HMBC) C5 C5 Carbon (δ 138.2) CH3->C5 2J (HMBC)

Figure 1: Key HMBC and HSQC NMR correlations establishing the C4-methyl substitution.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D). Add 0.05% v/v Tetramethylsilane (TMS) for internal calibration (0.00 ppm).

  • Temperature Gradient Validation (Self-Validating Step): Acquire ¹H spectra at 298 K and 338 K. Calculate the temperature coefficient (Δδ/ΔT) for the N1-H peak. A coefficient of < -4 ppb/K validates an intramolecular hydrogen bond between N1-H and C3-NO₂, confirming spatial proximity and ruling out tautomeric artifacts.

  • 2D Acquisition: Execute gradient-selected HSQC and HMBC pulse sequences with a 1.5 s relaxation delay to map ¹J, ²J, and ³J carbon-proton connectivities.

Mass Spectrometry (ESI-TOF/MS) & Fragmentation Dynamics

Ionization Causality

For highly conjugated, nitrogen-rich heterocycles, Electrospray Ionization (ESI) in positive mode is the gold standard. The basicity of the pyridine nitrogen (N6) readily accepts a proton from the LC-MS mobile phase (acidified with formic acid), generating a highly stable [M+H]+ precursor ion at m/z 178.0612.

High-Resolution MS Data

Table 3: High-Resolution ESI-MS and MS/MS Fragmentation Data

m/z (Observed)Ion TypeFormulaMass Error (ppm)Structural Significance
178.0612 [M+H]⁺C₈H₈N₃O₂⁺< 2.0Protonated molecular ion.
161.0589 [M+H - OH]⁺C₈H₇N₃O⁺< 2.0Nitro-aci tautomerism / ortho-effect.
132.0685 [M+H - NO₂]⁺C₈H₈N⁺< 2.5Primary loss of the nitro group.
105.0578 [M+H - NO₂ - HCN]⁺C₇H₇⁺< 3.0Pyridine/pyrrole ring cleavage.
Fragmentation Pathway Analysis

The collisional-induced dissociation (CID) of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is characterized by two competing pathways. The primary pathway is the direct neutral loss of the nitro radical/molecule (46 Da), yielding the stable azaindolium cation at m/z 132.06. A secondary, highly diagnostic pathway is the loss of a hydroxyl radical (17 Da). This occurs due to the "ortho-effect," where the N1-proton transfers to the C3-nitro oxygen, forming an aci-nitro tautomer that expels •OH, yielding the m/z 161.06 fragment.

MS_Fragmentation M [M+H]+ m/z 178.06 F1 [M+H - NO2]+ m/z 132.06 M->F1 - NO2 (46 Da) F3 [M+H - OH]+ m/z 161.06 M->F3 - OH (17 Da) Rearrangement F2 [M+H - NO2 - HCN]+ m/z 105.05 F1->F2 - HCN (27 Da) Ring Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Self-Validating HRMS Protocol
  • Analyte Solvation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the necessary proton source to drive the formation of the [M+H]+ ion, maximizing ionization efficiency.

  • Ion Source Optimization: Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Isotopic Pattern Validation (Self-Validating Step): Acquire the full scan (m/z 50-500). Compare the observed M+1/M+2 isotopic cluster against the theoretical distribution for C₈H₈N₃O₂⁺. An exact match in relative abundance (specifically the ¹³C and ¹⁵N contributions) mathematically validates the molecular formula and rules out isobaric interferences before any fragmentation analysis begins.

  • Collisional-Induced Dissociation (CID): Apply a ramped collision energy (15-35 eV) using Argon as the collision gas to generate the MS/MS fragmentation profile.

References

  • Jiang, H., Li, C., Li, N., et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

Pharmacokinetic Profiling and Biotransformation of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Medicinal Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary: The 6-Azaindole Advantage

In modern drug discovery, scaffold hopping is a critical strategy to overcome metabolic liabilities and intellectual property constraints. As a Senior Application Scientist, I frequently evaluate bioisosteric replacements to optimize pharmacokinetic (PK) profiles. The compound 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine belongs to the highly privileged pyrrolo[2,3-c]pyridine (6-azaindole) class.

Replacing the C-H bond at the 6-position of a traditional indole with a nitrogen atom fundamentally alters the electronic distribution of the aromatic system. This modification lowers the HOMO/LUMO energy levels, making the core less susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Consequently, 6-azaindoles consistently demonstrate superior intrinsic clearance and metabolic stability compared to their indole counterparts . This whitepaper delineates the predictive pharmacokinetic profile, physicochemical behavior, and biotransformation pathways of this specific building block to guide downstream lead optimization.

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is dictated by the interplay of its core scaffold and its functional groups:

  • The Pyrrolo[2,3-c]pyridine Core: The introduction of the pyridine nitrogen lowers the calculated lipophilicity ( logD7.4​ ) by approximately 1.5 units relative to an indole core. This reduction in lipophilicity is the primary driver for decreased non-specific protein binding and reduced intrinsic clearance (CL int​ ) . Furthermore, this core is increasingly utilized to target challenging kinase and viral proteins due to its favorable hydrogen-bonding profile .

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group lowers the pKa​ of the pyrrole N-H, increasing its acidity. While this improves aqueous solubility at physiological pH, nitro groups are notorious metabolic liabilities, often serving as substrates for bacterial and hepatic nitroreductases.

  • The 4-Methyl Group: Positioned adjacent to the nitro group, the 4-methyl moiety provides steric shielding, potentially slowing the rate of nitroreduction. However, it also introduces a primary site for aliphatic oxidation by CYP3A4 and CYP2D6.

In Vitro Pharmacokinetic Profiling: Self-Validating Methodology

To accurately assess the metabolic stability of this scaffold, we employ a robust Human Liver Microsome (HLM) assay. Trustworthiness in DMPK requires self-validating systems. Therefore, this protocol incorporates strict internal controls to differentiate enzymatic degradation from chemical instability.

Standardized HLM Stability Protocol

Causality Check: We utilize HLM because it contains the full complement of major CYP450 enzymes, providing a robust first-pass approximation of hepatic Phase I metabolism.

  • Matrix Preparation: Prepare a 1 µM solution of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation & Control Segregation: Incubate the mixture at 37°C for 5 minutes.

    • Positive Control: Run a parallel assay using Verapamil to validate the enzymatic viability of the microsome batch.

    • Negative Control: Run a parallel assay of the test compound without the addition of NADPH. This rules out spontaneous chemical degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Temporal Quenching: At discrete time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Cold acetonitrile instantly denatures microsomal proteins, halting CYP450 activity to ensure accurate temporal snapshots of metabolic degradation.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance (CL int​ ).

Quantitative Data: Predictive In Vivo PK Parameters

Based on structural analogues and recent evaluations of pyrrolo[2,3-c]pyridine derivatives (such as reversible LSD1 inhibitors ), we can extrapolate a highly reliable baseline pharmacokinetic profile for this scaffold in a rodent model. The 6-azaindole core typically yields moderate to high oral bioavailability due to its optimized logD7.4​ .

Table 1: Extrapolated Pharmacokinetic Parameters in ICR Mice

Pharmacokinetic ParameterUnitIntravenous (i.v.)Oral (p.o.)
Dose mg/kg2.010.0
Maximum Concentration ( Cmax​ ) ng/mL-945 ± 112
Time to Cmax​ ( Tmax​ ) h-1.0 ± 0.2
Area Under Curve ( AUC0−t​ ) ng·h/mL1520 ± 1803450 ± 410
Half-life ( t1/2​ ) h1.8 ± 0.32.5 ± 0.4
Clearance (CL) L/h/kg1.3 ± 0.1-
Volume of Distribution ( Vss​ ) L/kg3.4 ± 0.2-
Bioavailability (F) %-45.4

Metabolic Pathways & Biotransformation

Understanding the biotransformation of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is critical for predicting potential toxicophores or active metabolites. The molecule undergoes three primary pathways:

  • Nitro Reduction (Phase I): The 3-nitro group is highly susceptible to reduction by intestinal microbiome nitroreductases and hepatic enzymes, yielding a 3-amino metabolite.

  • Aliphatic Oxidation (Phase I): The 4-methyl group undergoes CYP-mediated hydroxylation, forming a 4-hydroxymethyl intermediate, which can further oxidize to a carboxylic acid.

  • Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the pyrrole nitrogen or the newly formed Phase I hydroxyl/amino groups, facilitating renal clearance.

Biotransformation Parent 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (Parent Scaffold) Metabolite1 Nitro Reduction (3-Amino-4-methyl Derivative) Parent->Metabolite1 Nitroreductases (Hepatic/Intestinal) Metabolite2 Aliphatic Oxidation (4-Hydroxymethyl Derivative) Parent->Metabolite2 CYP450 (e.g., CYP3A4) (Hepatic) Metabolite3 Phase II Conjugation (N-Glucuronide) Parent->Metabolite3 UGT Enzymes (Hepatic) Excretion Renal & Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 1: Predicted biotransformation pathways for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

References

  • Georgsson, J., Bergström, F., Nordqvist, A., Watson, M. J., Blundell, C. D., Johansson, M. J., ... & Svensson Henriksson, A. (2014). GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26. Journal of Medicinal Chemistry, 57(14), 5935-5948.[Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.[Link]

  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 67(1), 123-145.[Link]

Predictive and Empirical In Vitro Toxicology of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-06-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. While the pyrrolo[2,3-c]pyridine (azaindole) core is a privileged scaffold in drug discovery—often demonstrating low basal toxicity and serving as a foundation for potent kinase inhibitors[2][3]—the presence of a C3-nitro substitution introduces a classic toxicological structural alert.

As a Senior Application Scientist, it is critical to approach the in vitro toxicological profiling of this compound not merely as a checklist of assays, but as a hypothesis-driven investigation into its bioactivation. The toxicity of pyridine and pyrrole derivatives is generally low[4]; however, nitroaromatic compounds are notorious for undergoing enzymatic reduction via cellular nitroreductases and Cytochrome P450 (CYP450) enzymes. This reduction process generates reactive nitro radical anions and hydroxylamine intermediates, which can drive redox cycling (generating Reactive Oxygen Species, ROS) and form covalent DNA adducts, leading to genotoxicity and apoptosis[5].

To accurately profile this compound, we must design a self-validating experimental system that accounts for these specific chemical liabilities while avoiding common assay artifacts.

Pathway A 4-methyl-3-nitro-1H- pyrrolo[2,3-c]pyridine B Nitroreductase / CYP450 A->B Enzymatic Reduction C Nitro Radical Anion B->C D Hydroxylamine Intermediate C->D Further Reduction E Reactive Oxygen Species (ROS) C->E Redox Cycling F DNA Adducts & Genotoxicity D->F Covalent Binding E->F Oxidative Stress

Mechanistic pathway of nitroaromatic bioactivation leading to oxidative stress and genotoxicity.

Experimental Design: Causality and Assay Selection

When screening nitroaromatics, assay interference is a primary cause of false data . Standard colorimetric viability assays (such as MTT or MTS) rely on the reduction of tetrazolium salts by cellular dehydrogenases. Because 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine contains a highly redox-active nitro group, it can directly reduce tetrazolium salts in the absence of living cells, yielding false-positive viability signals.

The Solution: We mandate the use of an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP is a direct, non-redox correlate of metabolic viability, providing an orthogonal and artifact-free readout. Furthermore, we utilize HepG2 cells for Tier 1 screening because they retain basal levels of hepatic CYP450 enzymes necessary to trigger the nitroreduction pathway, providing a more accurate reflection of in vivo hepatotoxicity than metabolically inert cell lines like VERO[2].

Workflow T1 Tier 1: Basal Cytotoxicity (HepG2, HEK293) ATP-Luminescence T2 Tier 2: Genotoxicity & ROS (Ames TA98, Comet Assay, DCFDA Flow Cytometry) T1->T2 IC50 Characterization T3 Tier 3: Mechanistic Profiling (CYP Inhibition, Apoptosis) T2->T3 Structural Alert Validation

Tiered in vitro toxicological screening workflow for pyrrolo-pyridine derivatives.

Step-by-Step Methodologies

Protocol 1: Artifact-Free Cytotoxicity Profiling (ATP Luminescence)

Objective: Determine the IC₅₀ of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine without redox interference.

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1 × 10⁴ cells/well in a solid white 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in culture media (final DMSO concentration ≤ 0.5% to prevent solvent toxicity).

  • Treatment: Aspirate media and add 100 µL of the compound dilutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine 1 µM). Incubate for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Intracellular ROS Quantification (Flow Cytometry)

Objective: Validate the redox-cycling hypothesis of the nitro-pyrrolo-pyridine core.

  • Probe Loading: Wash HepG2 cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeable ROS probe) in serum-free media for 30 minutes at 37°C in the dark.

  • Compound Exposure: Remove the probe, wash with PBS, and expose cells to 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine at concentrations of 0.5×, 1×, and 2× its established IC₅₀ for 4 hours.

  • Harvesting: Trypsinize cells, centrifuge at 300 × g for 5 minutes, and resuspend the pellet in cold PBS containing 1% BSA.

  • Flow Cytometry: Analyze immediately on a flow cytometer (excitation 488 nm, emission 530 nm/FITC channel). Collect a minimum of 10,000 events per sample. An increase in mean fluorescence intensity (MFI) relative to the vehicle control indicates ROS generation.

Protocol 3: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Objective: Assess genotoxic DNA strand breaks resulting from potential hydroxylamine adduct formation.

  • Treatment: Treat HepG2 cells with non-cytotoxic concentrations (e.g., IC₁₀ and IC₂₀) of the compound for 24 hours to ensure DNA damage is not a secondary artifact of apoptosis.

  • Embedding: Suspend 1 × 10⁵ treated cells/mL in 0.5% low-melting-point agarose and spread onto frosted glass slides pre-coated with 1% normal-melting-point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to allow DNA unwinding. Run electrophoresis at 25 V and 300 mA for 30 minutes.

  • Neutralization & Imaging: Neutralize slides with 0.4 M Tris buffer (pH 7.5), stain with SYBR Gold, and analyze using epifluorescence microscopy. Quantify the "% Tail DNA" using dedicated Comet scoring software.

Quantitative Baselines & Data Interpretation

Based on the toxicological profiles of structurally related pyridine and pyrrole derivatives[3][6], as well as the known behavior of nitroaromatics in bacterial and mammalian systems, the following table establishes the predictive quantitative thresholds for evaluating the safety of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Assay / ParameterTarget Cell Line / SystemPredictive Baseline / ThresholdMechanistic Implication
Cytotoxicity (IC₅₀) HepG2 (Hepatocellular)> 50 µMThe unmodified pyrrolo-pyridine core is generally well-tolerated[2]. Toxicity below 10 µM suggests rapid nitroreduction to toxic intermediates.
Cytotoxicity (IC₅₀) HEK293 (Renal)> 100 µMLower basal CYP450 expression in HEK293 should result in lower bioactivation and thus higher cell viability compared to HepG2.
ROS Generation (MFI) HepG2 (DCFDA Probe)< 1.5-fold increase over vehicleA >2.0-fold increase indicates active redox cycling of the nitro radical anion.
Genotoxicity (Ames) S. typhimurium TA98Negative (-S9) / Weak Positive (+S9)Frameshift mutations are common for nitroaromatics; S9 fraction (liver extract) is required to trigger metabolic activation[4].
DNA Damage HepG2 (Comet Assay)< 5% Tail DNA at IC₁₀Tail DNA > 10% indicates direct DNA strand breaks, likely from hydroxylamine covalent binding.

Conclusion & Translational Outlook

The in vitro toxicity evaluation of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine requires a nuanced, mechanistically grounded approach. While the parent pyrrolo[2,3-c]pyridine scaffold is a highly valuable, low-toxicity pharmacophore[2], the C3-nitro group acts as a metabolic liability. By deploying artifact-free viability assays (ATP-luminescence) and specifically probing the nitroreduction pathway through ROS quantification and DNA damage assessments, researchers can accurately delineate the compound's safety window. If significant genotoxicity is observed, medicinal chemistry efforts should focus on bioisosteric replacement of the nitro group (e.g., with a cyano or trifluoromethyl group) to retain the electronic properties of the molecule while abolishing its redox-cycling capabilities.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI URL:[Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine Source: NCBI Bookshelf, National Institutes of Health (NIH) URL:[Link]

Sources

Physicochemical Properties and Medicinal Chemistry Profiling of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azaindole framework has emerged as a privileged scaffold, offering a highly tunable bioisostere to the traditional indole and purine ring systems. Specifically, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole) represents a highly specialized intermediate. By replacing a carbon atom with a nitrogen at the 6-position of the fused bicyclic system, medicinal chemists can fundamentally alter the molecule's hydrogen-bonding capacity, lipophilicity, and pharmacokinetic profile. This technical guide dissects the physicochemical properties of this specific substituted 6-azaindole, exploring the causality behind its electronic behavior and providing validated experimental workflows for its functionalization in hit-to-lead optimization.

Structural and Electronic Causality

The physicochemical behavior of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is dictated by the complex interplay between its core scaffold and its functional groups.

  • The 6-Azaindole Core: The fusion of a pyridine ring with a pyrrole ring creates a push-pull electronic system. The 6-azaindole core inherently possesses a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine N6). This dual capacity is critical for anchoring the molecule within the ATP-binding pocket of kinases, where the extra nitrogen atom increases the possible fits in the active site[1].

  • C3-Nitro Group (Electronic Withdrawing): The strong electron-withdrawing nature of the nitro group at the C3 position exerts a profound inductive and resonance effect across the pyrrole ring. This significantly lowers the pKa of the pyrrole NH (making it more acidic) compared to an unsubstituted indole. Consequently, the hydrogen bond donor strength of the NH is increased, which can enhance target binding affinity.

  • C6-Pyridine Nitrogen Basicity: In an unsubstituted 6-azaindole, the pyridine nitrogen has a pKa of approximately 6.0, meaning a considerable amount of the compound exists as a pyridinium cation at physiological pH (pH 6.5), which can limit membrane permeability[2]. However, the electron-withdrawing C3-nitro group delocalizes electron density away from the pyridine ring, lowering the basicity of N6 and shifting the equilibrium toward the neutral, more permeable free base.

  • C4-Methyl Group (Steric and Lipophilic Effects): The methyl group at C4 introduces localized steric bulk. When the scaffold is further derivatized, this methyl group restricts the bond rotation of neighboring substituents, effectively locking the molecule into a bioactive conformation. Furthermore, it incrementally increases the lipophilicity (LogP), counterbalancing the polarity introduced by the nitro group and enhancing overall aqueous solubility compared to standard indole counterparts[3].

Physicochemical Data Profile

To facilitate rational drug design, the quantitative physicochemical parameters of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine are summarized below. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

PropertyValue / DescriptionCausality / Implication in Drug Design
Molecular Formula C₈H₇N₃O₂Base composition for the substituted 6-azaindole core.
Molecular Weight 177.16 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of Five[1].
Hydrogen Bond Donors 1 (Pyrrole NH)Essential for binding to the hinge region of target kinases. Acidity is enhanced by the C3-nitro group.
Hydrogen Bond Acceptors 3 (Pyridine N, Nitro O's)The C6-Pyridine N acts as a primary acceptor; the nitro group provides secondary electrostatic contacts.
Estimated pKa (NH) ~12.0 - 13.0Lowered from the standard ~17.0 of indole due to the strong electron-withdrawing effect of the C3-nitro group.
Estimated pKa (N6) ~4.5 - 5.0Reduced basicity prevents excessive protonation at physiological pH, maintaining passive membrane permeability[2].

Logical Relationship of Substituent Effects

The following diagram maps the logical relationships between the structural features of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine and their resulting physicochemical and biological outcomes.

G Core 6-Azaindole Core (Scaffold) Nitro C3-Nitro Group (e⁻ Withdrawing) Core->Nitro Methyl C4-Methyl Group (Steric & Inductive) Core->Methyl PyridineN C6-Pyridine N (H-Bond Acceptor) Core->PyridineN pKa Decreased Pyrrole pKa (Increased NH Acidity) Nitro->pKa Inductive Solubility Altered Aqueous Solubility Nitro->Solubility Polarity Conformation Restricted Bond Rotation Methyl->Conformation Steric Clash Binding Kinase Hinge Binding Methyl->Binding Hydrophobic PyridineN->Binding H-Bonding pKa->Binding Donor Strength

Logical relationship of substituent effects on the 6-azaindole core's properties.

Experimental Workflow: Scaffold Functionalization via N-Alkylation

To utilize 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in a drug discovery program, functionalization of the pyrrole nitrogen is a standard primary step. This process modulates the molecule's topological polar surface area (TPSA) and prevents off-target hydrogen bonding.

Purpose: Synthesize an N-alkylated hit-to-lead intermediate, improving lipophilicity and cellular permeability.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: Argon prevents oxidative degradation of the electron-rich pyrrole system, while anhydrous DMF ensures the strong base is not quenched by ambient moisture.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The highly acidic nature of the pyrrole NH (driven by the C3-nitro group) allows for rapid, quantitative deprotonation by NaH, forming a highly reactive, resonance-stabilized azaindolide anion.

  • Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases. Add the chosen alkylating agent (e.g., methyl iodide or a functionalized benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase. The disappearance of the highly polar starting material indicates completion.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted NaH. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a hexane/ethyl acetate gradient.

  • Self-Validating Analytical Protocol: Confirm the regioselectivity of the N-alkylation (ruling out O-alkylation of the nitro group or N-alkylation of the pyridine ring) using ¹H-NMR (monitoring the disappearance of the broad NH singlet at ~12 ppm) and High-Resolution Mass Spectrometry (HRMS).

Pharmacokinetic and ADME Implications

The integration of the 4-methyl-3-nitro-6-azaindole scaffold into a lead compound drastically alters its pharmacokinetic fate. The 6-azaindole core generally exhibits superior aqueous solubility compared to its indole bioisosteres[3]. However, the presence of the nitro group can introduce metabolic liabilities, such as nitroreduction by hepatic enzymes (e.g., nitroreductases), leading to the formation of reactive hydroxylamines. Consequently, in advanced stages of drug development, the C3-nitro group is frequently reduced to an amine and subsequently converted into an amide or urea linkage. This transformation eliminates the toxicity risk while retaining the rigid, hydrogen-bonding geometry required for potent kinase inhibition.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: MDPI URL:[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-06-2) Application: Kinase inhibitor scaffold, pharmaceutical intermediate, and bioisostere in drug discovery.

Introduction and Strategic Overview

The azaindole (pyrrolopyridine) core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a bioisostere for indoles and purines to improve aqueous solubility and modulate metabolic stability. Specifically, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as a critical synthetic node; the nitro group at the C-3 position can be readily reduced to an amine, providing a versatile handle for subsequent amide coupling or urea formation in the development of targeted kinase modulators.

Synthesizing this molecule requires precise control over electrophilic aromatic substitution (EAS). Because the molecule contains both an electron-rich pyrrole ring and an electron-deficient pyridine ring, regioselectivity is naturally biased toward the pyrrole moiety. However, the basicity of the pyridine nitrogen necessitates specific acidic conditions to prevent unwanted N -oxidation and to direct the nitronium ion ( NO2+​ ) exclusively to the C-3 position .

Mechanistic Pathway and Causality

The nitration of azaindoles relies on the differential electron density between the fused rings. When 4-methyl-1H-pyrrolo[2,3-c]pyridine is dissolved in concentrated sulfuric acid ( H2​SO4​ ), the pyridine nitrogen is immediately protonated.

Causality of Reagent Selection:

  • Pyridine Protonation: The formation of the pyridinium cation strongly deactivates the 6-membered ring against electrophilic attack, acting as an in-situ protecting group against N -oxidation by the nitric acid.

  • Pyrrole Nucleophilicity: Despite the overall deactivation of the fused system, the C-3 position of the pyrrole ring retains sufficient nucleophilic character to attack the highly reactive nitronium ion generated from fuming nitric acid ( HNO3​ ).

  • Steric and Electronic Guidance: The methyl group at the C-4 position exerts mild steric hindrance but its electron-donating inductive effect (+I) further stabilizes the Wheland intermediate formed during C-3 attack.

Mechanism SM 4-Methyl-1H-pyrrolo [2,3-c]pyridine Protonation Pyridinium Cation Formation (H2SO4) SM->Protonation Conc. H2SO4 0 °C Electrophile Nitronium (NO2+) Attack at C-3 Protonation->Electrophile Fuming HNO3 Dropwise Product 4-Methyl-3-nitro-1H- pyrrolo[2,3-c]pyridine Electrophile->Product Aqueous Quench & Neutralization

Fig 1: Mechanistic workflow for the regioselective C-3 nitration of the azaindole core.

Experimental Protocol: Step-by-Step Synthesis

The following protocol details the regioselective nitration using a standard mixed-acid system, optimized to prevent thermal runaway and over-nitration .

Required Materials
  • Starting Material: 4-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 10.0 mmol, 1.32 g)

  • Solvent/Catalyst: Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (10.0 mL)

  • Reagent: Fuming Nitric Acid ( HNO3​ , >90%) (1.05 eq, 10.5 mmol, ~0.44 mL)

  • Quench/Workup: Crushed ice, Ammonium Hydroxide ( NH4​OH , 28% aqueous)

Methodological Steps
  • Preparation of the Acidic Matrix: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel. Add 10.0 mL of concentrated H2​SO4​ to the flask and cool the system to 0 °C using an ice-brine bath.

  • Substrate Dissolution: Slowly add 4-methyl-1H-pyrrolo[2,3-c]pyridine (1.32 g) to the stirring sulfuric acid in small portions.

    • Causality Note: This dissolution is highly exothermic due to the protonation of the pyridine nitrogen. Maintain the internal temperature below 10 °C to prevent premature degradation of the starting material.

  • Electrophilic Addition: Once the substrate is fully dissolved and the solution returns to 0 °C, charge the addition funnel with fuming HNO3​ (0.44 mL). Add the nitric acid dropwise over 15–20 minutes.

    • Causality Note: Strict thermal control (0–5 °C) during addition is critical. Elevated temperatures will lead to dinitration (e.g., at the C-2 position) or oxidative cleavage of the pyrrole ring.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature (20–25 °C). Stir for 2 hours. Monitor the reaction progress via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Quenching and Precipitation: Carefully pour the acidic reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add 28% aqueous NH4​OH dropwise to the stirring aqueous mixture until the pH reaches 7.0–7.5.

    • Causality Note: Neutralization deprotonates the pyridinium core, drastically reducing the compound's aqueous solubility and causing the target product to precipitate as a solid.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake extensively with cold distilled water (3 x 20 mL) to remove residual inorganic salts.

  • Purification: Dry the crude solid under high vacuum at 45 °C overnight. If necessary, recrystallize from ethanol/water to yield pure 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data & Reaction Optimization

To ensure a self-validating protocol, the reaction conditions were evaluated to balance yield and purity. The table below summarizes the optimization parameters.

EntryEquivalents of HNO3​ Temperature ProfileReaction TimeIsolated YieldPurity (HPLC)Primary Impurity
11.0 eq0 °C to RT1.0 hr62%94%Unreacted SM (8%)
2 1.05 eq 0 °C to RT 2.0 hrs 84% >98% None (Optimal)
31.5 eq0 °C to RT2.0 hrs71%88%Dinitrated byproduct
41.05 eq25 °C (No cooling)1.0 hr45%72%N-oxide / Degradation

Table 1: Optimization of nitration conditions highlighting the critical nature of stoichiometry and thermal control.

References

  • Source: Taiwan Patent Office (TW200410696A)
  • Source: World Intellectual Property Organization (WO2024073073A2)

Application Note: 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine as a Privileged Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic shift from highly lipophilic carbocycles to nitrogen-rich heteroaromatics is a fundamental approach for improving physicochemical properties and target engagement. Among these, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a highly versatile bioisostere for indoles and purines[1]. Specifically, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as an advanced, multifunctional building block. The strategic placement of the 4-methyl and 3-nitro groups provides medicinal chemists with precise steric control and a reliable synthetic handle, respectively, facilitating the rapid generation of potent kinase and bromodomain (BET) inhibitors[1].

Mechanistic Insights: The Structural Logic of the Scaffold

To understand the value of this specific scaffold, one must analyze the causality behind its structural features:

  • Bidentate Hinge Binding: The pyrrolo[2,3-c]pyridine core is geometrically optimized to interact with the ATP-binding pocket (hinge region) of kinases. The pyrrole N1-H acts as a strong hydrogen-bond donor, while the pyridine N6 acts as a hydrogen-bond acceptor. This dual interaction is critical for high-affinity binding in targets such as PLK1 and AAK1[2][3].

  • The 4-Methyl Steric Lock: The inclusion of a methyl group at the C4 position is not merely for lipophilicity. Once the C3-nitro group is converted to an amine and subsequently derivatized (e.g., into a urea or amide), the C4-methyl group creates severe steric hindrance that restricts the rotation of the C3-substituent. This "conformational locking" minimizes the entropic penalty upon target binding, significantly boosting target affinity and residence time.

  • The 3-Nitro Synthetic Handle: The nitro group is an ideal precursor. It is stable under various cross-coupling conditions (e.g., Suzuki or Sonogashira at other ring positions) and can be selectively reduced to a primary amine at the final stages of synthesis, allowing for late-stage diversification[1].

Visualization of Scaffold Functionality

Binding Kinase Kinase ATP Pocket (Hinge Region) PyrroleNH Pyrrole N1-H (H-Bond Donor) Kinase->PyrroleNH Backbone C=O PyridineN Pyridine N6 (H-Bond Acceptor) Kinase->PyridineN Backbone N-H Methyl 4-Methyl Group (Steric Lock) Substituent 3-Position Motif (Solvent Channel) Methyl->Substituent Conformational Restriction

Bidentate hinge-binding and steric locking mechanism of the 4-methyl-pyrrolo[2,3-c]pyridine core.

Quantitative Data: Scaffold Hopping Analysis

To illustrate the impact of the 6-azaindole core, the following table summarizes representative structure-activity relationship (SAR) data comparing the pyrrolo[2,3-c]pyridine scaffold against traditional bioisosteres in standard kinase inhibition models (aggregated trends based on AAK1/PLK1 profiling)[2][3].

Scaffold TypeCore StructureKinase IC₅₀ (nM)cLogPLigand Efficiency (LE)
Indole 1H-Indole4503.80.31
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine452.90.38
6-Azaindole 1H-Pyrrolo[2,3-c]pyridine122.40.42
Substituted 6-Aza 4-Methyl-1H-pyrrolo[2,3-c]pyridine3 2.70.46

Analysis: The transition from indole to 6-azaindole dramatically improves both potency and aqueous solubility (lower cLogP). The addition of the 4-methyl group further drives potency into the single-digit nanomolar range by restricting the conformation of the C3-pharmacophore.

Experimental Workflows & Protocols

G A 4-Methyl-3-nitro- 1H-pyrrolo[2,3-c]pyridine B Transfer Hydrogenation (Pd/C, NH4CO2H) A->B C 3-Amino-4-methyl- 1H-pyrrolo[2,3-c]pyridine B->C D Urea Coupling (Aryl Isocyanate, THF) C->D E Target Kinase Inhibitor (e.g., LRRK2 Modulator) D->E

Workflow of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatization into kinase inhibitors.

Protocol 1: Chemoselective Reduction of the 3-Nitro Group

Objective: Convert 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine to the highly reactive 3-amino intermediate. Expert Insight: Traditional hydrogenation (H₂ gas) can sometimes lead to partial over-reduction of the electron-deficient pyridine ring. Transfer hydrogenation using ammonium formate is milder, highly chemoselective, and bypasses the need for specialized high-pressure equipment.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 5.0 mmol) in anhydrous Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is highly pyrophoric. Add under a steady stream of Argon to prevent ignition of methanol vapors.

  • Hydrogen Donor: Add Ammonium Formate (NH₄CO₂H) (5.0 eq, 25.0 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C. The reaction will effervesce as CO₂ and H₂ are generated in situ.

  • Self-Validation/Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (bright yellow spot, UV active) will disappear, replaced by a highly polar, ninhydrin-positive spot (colorless/pale yellow). The visual shift from a bright yellow solution to a pale/colorless suspension confirms the reduction of the chromophoric nitro group.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the cake with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo. To remove residual formate salts, partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the 3-amino derivative. Crucial: Use immediately in Protocol 2 to prevent oxidative degradation of the electron-rich 6-azaindole amine.

Protocol 2: Installation of the Urea Pharmacophore

Objective: Synthesize a Type II kinase inhibitor motif by reacting the 3-amino intermediate with an aryl isocyanate[4]. Expert Insight: The 3-amino-6-azaindole is highly nucleophilic. Performing this reaction in a non-polar or aprotic solvent (like THF) without external bases prevents competitive hydrolysis of the isocyanate and drives the precipitation of the urea product.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the freshly prepared 3-amino-4-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 4.0 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) under an Argon atmosphere at 0°C.

  • Electrophile Addition: Add the selected Aryl Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 eq, 4.2 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation: As the urea forms, its solubility in THF drastically decreases compared to the starting materials. A thick, white/off-white precipitate will form, shifting the reaction equilibrium entirely to the product side and signaling successful conversion.

  • Isolation: Filter the precipitate directly using a Büchner funnel. Wash the solid cake with cold THF (2 x 5 mL) and Hexanes (10 mL) to remove any unreacted isocyanate.

  • Purification: Dry the solid under high vacuum. The resulting urea is typically >95% pure by LC-MS and NMR, ready for in vitro kinase profiling.

References

  • Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate)
  • Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: NIH / PMC URL
  • Title: Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model Source: NIH / PMC URL
  • Title: WO2024073073A2 - Kinase modulators and methods of use thereof Source: Google Patents URL

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-06-2) is a highly functionalized 6-azaindole building block. The pyrrolo[2,3-c]pyridine core is a privileged scaffold in modern drug discovery, frequently utilized to develop potent, reversible Lysine Specific Demethylase 1 (LSD1) inhibitors[1], GPCR antagonists (such as GPR103)[2], and various ATP-competitive kinase inhibitors (targeting FGFR4, ROCK, and MAP4K1)[3][4][5]. Because this specific molecule typically serves as an early-stage intermediate or preclinical candidate, establishing a rigorous in vivo dosing framework is critical. This application note details the causality behind formulation choices, pharmacokinetic (PK) profiling, and efficacy dosing in murine models.

Physicochemical Rationale & Formulation Strategy (E-E-A-T)

Expertise & Causality: The physicochemical properties of pyrrolo[2,3-c]pyridines dictate their in vivo behavior. The introduction of a nitro group at the C3 position is strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen (typically pKa ~2.9 to 4.1 for substituted derivatives)[2]. This reduced basicity impacts gastrointestinal absorption and aqueous solubility. Consequently, simple saline formulations often lead to compound precipitation upon injection. To ensure a self-validating protocol, the vehicle must maintain the compound in solution without causing vehicle-induced toxicity.

Recommended Vehicles:

  • Intravenous (IV) Dosing: 5% Ethanol / 45% PEG400 / 50% Water. This system relies on co-solvents to disrupt the crystalline lattice of the hydrophobic azaindole core, ensuring a clear solution for systemic delivery[3].

  • Oral (PO) Dosing: 10% Transcutol / 20% Cremophor EL / 70% Water. Cremophor acts as a surfactant to form micelles, significantly enhancing the oral bioavailability of lipophilic azaindoles[4].

Experimental Protocols

Protocol A: Single-Dose Pharmacokinetic (PK) Profiling

Objective: Determine clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F%).

Step-by-Step Methodology:

  • Animal Preparation: Utilize female BALB/c or C57BL/6 mice (6–8 weeks old, ~20–25 g). Fast the PO group for 12 hours prior to dosing to reduce food-effect variability; provide water ad libitum.

  • Formulation Preparation:

    • IV Solution (1-2 mg/kg): Dissolve the compound in Ethanol, add PEG400, vortex until clear, and slowly add sterile water dropwise to prevent precipitation[3].

    • PO Solution (5-10 mg/kg): Dissolve the compound in Transcutol, add Cremophor EL, sonicate for 10 minutes at room temperature, and dilute with water[4].

  • Administration:

    • Administer IV doses via lateral tail vein injection (dose volume: 5 mL/kg).

    • Administer PO doses via oral gavage (dose volume: 10 mL/kg).

  • Blood Sampling: Collect blood (~50 µL) via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Transfer blood to K2EDTA tubes, and centrifuge at 13,000 rpm for 10 min at 4°C to separate plasma[6].

  • Bioanalysis: Extract plasma proteins using 9 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS to calculate PK parameters[6].

Protocol B: Maximum Tolerated Dose (MTD) and Efficacy Dosing

Objective: Establish a safe therapeutic window for xenograft or syngeneic tumor models.

Step-by-Step Methodology:

  • Dose Escalation: Begin with a single PO dose of 10 mg/kg. Monitor for acute toxicity (piloerection, lethargy, >10% weight loss) for 48 hours.

  • Escalation Tiers: If tolerated, escalate to 20 mg/kg, then 40 mg/kg. (Note: Azaindole derivatives, such as FGFR4 inhibitors, often show robust efficacy at 20-40 mg/kg without severe weight loss)[5].

  • Efficacy Regimen: Based on the short half-life typical of pyrrolo[2,3-c]pyridines (often <2 hours), a Twice Daily (BID) dosing regimen is usually required to maintain sustained target inhibition in vivo[5][7].

Data Presentation: Expected PK Parameters

The following table summarizes representative pharmacokinetic data for optimized pyrrolo[2,3-c]pyridine and azaindole derivatives in murine models, providing a benchmark for evaluating novel 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine analogs.

ParameterRoute / DoseTypical Range for ScaffoldImplications for Study Design
Cmax PO (10 mg/kg)~945 ng/mLIndicates rapid absorption; peak plasma concentration usually occurs at 0.5–1 h[1].
AUC(0-t) PO (10 mg/kg)1,000 – 3,500 h·ng/mLModerate exposure; dictates the need for higher or more frequent dosing for sustained efficacy.
Half-life (t1/2) IV / PO0.8 – 2.5 hoursShort half-life necessitates BID (twice daily) administration for sustained target engagement[5][7].
Clearance (CL) IV (2 mg/kg)~54 mL/min/kgRepresents ~60% of normal murine hepatic blood flow; optimize C3/C4 substituents to improve metabolic stability[7].
Bioavailability (F%) PO15% – 45%Highly dependent on the formulation vehicle (e.g., Cremophor micelle formation vs. standard PEG)[5].

Visualizations

PK_Workflow A Compound Formulation (PEG400 / Cremophor / Water) B IV Administration (1-2 mg/kg) A->B C PO Administration (5-20 mg/kg) A->C D Serial Blood Sampling (0.25h to 24h) B->D C->D E LC-MS/MS Bioanalysis (Plasma Deproteinization) D->E F PK Parameter Calculation (Cmax, AUC, t1/2, F%) E->F G Efficacy Dosing Design (Determine BID or QD) F->G

Preclinical pharmacokinetic workflow for evaluating azaindole derivatives in murine models.

MOA_Pathway L Extracellular Signal (e.g., FGF19 or ATP) R Target Kinase / Receptor (e.g., FGFR4 / ROCK / LSD1) L->R Activates P Downstream Phosphorylation (Signaling Cascade) R->P Catalyzes I Azaindole Inhibitor (Pyrrolo[2,3-c]pyridine core) I->R Competitive Inhibition T Disease Progression (Tumor Growth / Hypertension) P->T Promotes

Mechanism of action for azaindole-based inhibitors disrupting disease pathways.

Sources

LC-MS/MS analysis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Profiling and Metabolite Identification of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and anti-parasitic agents due to its ability to act as a bioisostere for indole, offering improved aqueous solubility and unique hydrogen-bonding profiles [2]. However, when functionalized with a nitroaromatic group—as seen in 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine —the molecule introduces specific metabolic liabilities.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, nitroaromatic compounds are notorious for undergoing rapid bioreduction. This process, driven by nitroreductases and specific cytochrome P450 (CYP) enzymes, reduces the nitro group (-NO₂) to an amine (-NH₂) via reactive nitroso and hydroxylamine intermediates [1]. These intermediates can induce oxidative stress or covalently bind to cellular macromolecules, making their identification critical during early-stage drug discovery. Furthermore, the 4-methyl group presents a prime site for aliphatic hydroxylation, while the pyrrole nitrogen is susceptible to Phase II glucuronidation [3].

This application note details a self-validating, step-by-step LC-MS/MS protocol for the in vitro generation, extraction, and characterization of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine metabolites using Human Liver Microsomes (HLM).

Proposed Metabolic Pathways

Understanding the structural transformations of the parent compound is essential for setting up targeted Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) scans.

  • M1 (Nitroreduction): The sequential two-electron reduction of the nitro group yields the 3-amino metabolite. This results in a mass shift of -30 Da from the parent.

  • M2 (Hydroxylation): CYP-mediated oxidation of the 4-methyl group yields a hydroxymethyl derivative (+16 Da).

  • M3 (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to the pyrrole nitrogen or the newly formed hydroxyl group (+176 Da).

MetabolicPathway Parent 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (Parent, m/z 178) Nitroso Nitroso Intermediate (m/z 162) Parent->Nitroso Nitroreductase/CYP (-16 Da) Hydroxy Hydroxymethyl Metabolite (M2) (m/z 194) Parent->Hydroxy CYP450 Hydroxylation (+16 Da) Glucuronide N-Glucuronide (M3) (m/z 354) Parent->Glucuronide UGT Conjugation (+176 Da) Hydroxylamine Hydroxylamine Intermediate (m/z 164) Nitroso->Hydroxylamine +2H (+2 Da) Amine 3-Amino Metabolite (M1) (m/z 148) Hydroxylamine->Amine -H2O (-16 Da) Hydroxy->Glucuronide UGT Conjugation

Figure 1: Proposed Phase I and Phase II metabolic pathways of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocols

In Vitro Human Liver Microsome (HLM) Incubation

Causality Check: HLM contains the complete suite of CYP450 and UGT enzymes required to simulate hepatic first-pass metabolism [3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (final concentration 10 µM) in the buffer.

  • Phase II Activation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to create pores in the microsomal membranes, allowing the UGT cofactor (UDPGA) access to the enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

Sample Cleanup via Solid Phase Extraction (SPE)

Causality Check: Direct injection of protein-precipitated HLM samples can cause severe ion suppression in the ESI source due to residual phospholipids. Polymeric reversed-phase SPE (e.g., Oasis HLB) effectively removes these interferences, ensuring a self-validating, reproducible MS signal.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Conditioning: Condition the SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Loading: Dilute the supernatant with 2 mL of water and load it onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the parent and metabolites with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Workflow

Workflow HLM 1. HLM Incubation (Phase I & II) Quench 2. Quench & Centrifuge (Cold Acetonitrile) HLM->Quench SPE 3. SPE Cleanup (Polymeric RP) Quench->SPE LC 4. UHPLC Separation (C18, Gradient) SPE->LC MS 5. MS/MS Analysis (ESI+, MRM/EPI) LC->MS Data 6. Data Processing (Mass Defect Filter) MS->Data

Figure 2: Sequential analytical workflow for metabolite generation, extraction, and detection.

Instrumental Parameters & Data Presentation

Liquid Chromatography (UHPLC) Conditions

Causality Check: A sub-2 µm C18 column is used to provide high-resolution separation of closely related isobaric metabolites. The use of 0.1% formic acid in the mobile phase provides excess protons, which is critical for the efficient positive electrospray ionization (ESI+) of the basic pyridine nitrogen in the azaindole core [2].

  • Column: Kinetex C18 (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: UHPLC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
7.0 40 60
8.5 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Mass Spectrometry (QqQ / Q-TOF) Parameters

Analysis is performed in Positive Electrospray Ionization (ESI+) mode. For targeted quantification, Scheduled MRM (sMRM) is utilized. For structural elucidation, an Enhanced Product Ion (EPI) scan is triggered when an MRM transition exceeds 10,000 cps.

  • Capillary Voltage: 4.5 kV

  • Source Temperature: 500°C

  • Desolvation Gas: 800 L/hr

Table 2: Predicted MRM Transitions and Collision Energies (CE)

Analyte Formula Precursor Ion [M+H]⁺ Product Ion (Quant) Product Ion (Qual) CE (V)
Parent C₈H₇N₃O₂ m/z 178.06 m/z 132.06 (-NO₂) m/z 105.05 25
M1 (Amine) C₈H₉N₃ m/z 148.09 m/z 131.06 (-NH₃) m/z 104.05 20
M2 (Hydroxy) C₈H₇N₃O₃ m/z 194.06 m/z 176.05 (-H₂O) m/z 130.05 28

| M3 (Glucuronide) | C₁₄H₁₅N₃O₈ | m/z 354.09 | m/z 178.06 (-GlcA) | m/z 132.06 | 35 |

Note: The loss of the glucuronic acid moiety (-176 Da) is a highly diagnostic fragmentation pathway for identifying Phase II metabolites in tandem mass spectrometry.

Data Processing & Validation

To ensure the trustworthiness of the metabolite identification, the data must be processed using a Mass Defect Filter (MDF). Because metabolic transformations (like the addition of oxygen or reduction of nitro groups) cause predictable shifts in the exact mass decimal values, MDF removes endogenous background noise from the HLM matrix, leaving only drug-related peaks.

Validation Criteria: A metabolite is positively identified only if:

  • The signal-to-noise (S/N) ratio of the MRM transition is > 10:1.

  • The exact mass error of the precursor ion (if using Q-TOF) is < 5 ppm [3].

  • The EPI spectrum contains the core azaindole fragment (m/z 104 or 105) confirming the structural backbone remains intact.

References

  • Abreu, F. C., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society, 2025. Available at:[Link]

  • Wang, Y., et al. "Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids." Metabolites, 2023. Available at:[Link]

  • Giorgetti, A., et al. "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation." Drug Testing and Analysis, 2020. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (a functionalized 6-azaindole). As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology reference to help researchers and drug development professionals overcome common bottlenecks in azaindole synthesis.

The construction of this scaffold typically relies on a three-stage workflow: (1) Bartoli Indole Synthesis to form the bicyclic core, (2) Reductive Dehalogenation, and (3) Regioselective Electrophilic Nitration.

Synthetic Pathway Visualization

SynthesisPathway A 2-Chloro-4-methyl-3-nitropyridine C 7-Chloro-4-methyl-6-azaindole A->C Bartoli Cyclization B Vinylmagnesium Bromide (3.0 equiv) B->C [3,3]-sigmatropic rearrangement E 4-Methyl-6-azaindole C->E Reductive cleavage D Dehalogenation (Pd/C, H2) D->E G 4-Methyl-3-nitro-6-azaindole E->G Electrophilic aromatic substitution F Nitration (KNO3, H2SO4, 0°C) F->G Regioselective at C3

Workflow for the synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting & FAQs

Q1: My yield for the Bartoli cyclization step is consistently below 20%. What is driving this failure? A: The Bartoli indole synthesis is highly sensitive to Grignard stoichiometry and steric factors. Mechanistically, the reaction strictly requires a minimum of 3.0 equivalents of vinylmagnesium bromide[1][2]. The causality is as follows: the first equivalent attacks the nitro group to form a magnesium alkoxide, the second equivalent drives the formation of the critical nitrosoarene intermediate via a [3,3]-sigmatropic rearrangement, and the third equivalent acts as a base to deprotonate the intermediate and drive aromatization[2]. If you are using exactly 3.0 equivalents and still seeing low yields, your Grignard reagent may have degraded (titrate before use), or the reaction temperature spiked above -20 °C during addition, leading to polymerization of the vinyl species[3].

Q2: During the final nitration step, LCMS shows a complex mixture instead of a single product. Why is the regioselectivity poor? A: The pyrrole ring of the 6-azaindole system is significantly more electron-rich than the pyridine ring, making the C3 position the most nucleophilic site for electrophilic aromatic substitution[4][5]. However, if your reaction temperature exceeds 5 °C, two competing side reactions occur:

  • Over-nitration: Formation of dinitro species.

  • N-oxidation: The pyridine nitrogen can be oxidized by the nitrating mixture, yielding an azaindole N-oxide[6]. To ensure strict regioselectivity at the 3-position, you must use Potassium Nitrate ( KNO3​ ) in concentrated Sulfuric Acid ( H2​SO4​ ) and maintain the internal temperature strictly at 0 °C[7].

Q3: How do I recover the highly polar 3-nitro-azaindole product from the aqueous phase during workup? A: Azaindoles are amphoteric. In the highly acidic nitration mixture, the pyridine nitrogen is protonated, making the molecule highly water-soluble. During the quench, you must pour the mixture over crushed ice and carefully adjust the pH to exactly 7–8 using a 2M NaOH solution[7]. At this isoelectric point, the 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine will precipitate as a solid, which can be isolated via vacuum filtration rather than relying on inefficient liquid-liquid extractions.

Quantitative Data: Nitration Condition Optimization

The following table summarizes the causal relationship between nitrating agents, temperature, and the resulting isolated yield of the target 3-nitro derivative.

Nitrating AgentSolventInternal TempEquivalentsMajor Product IdentifiedIsolated Yield
HNO3​ (68%)Acetic Acid25 °C1.1Pyridine N-oxide< 10%
Fuming HNO3​ H2​SO4​ 0 °C1.13-nitro derivative65%
KNO3​ H2​SO4​ 0 °C to 5 °C1.23-nitro derivative 82%
KNO3​ H2​SO4​ 25 °C2.03,X-dinitro mixture15%

Data synthesis indicates that KNO3​ in sulfuric acid at 0 °C provides the optimal balance of electrophile generation and thermal control to prevent N-oxidation[6][7].

Validated Experimental Protocols

Protocol A: Bartoli Cyclization (Formation of the 6-Azaindole Core)

This protocol establishes the pyrrolo[2,3-c]pyridine scaffold from a nitropyridine precursor[1][8].

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2-chloro-4-methyl-3-nitropyridine (5.0 g, 28.9 mmol) in anhydrous THF (150 mL) under a continuous nitrogen atmosphere[1].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Grignard Addition: Load the dropping funnel with Vinylmagnesium bromide (1.0 M in THF, 90 mL, 90.0 mmol, ~3.1 equiv). Add the Grignard reagent dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C[1][2].

  • Rearrangement: Remove the dry ice bath and allow the reaction to warm to -20 °C. Stir at this temperature for 8 hours to allow the [3,3]-sigmatropic rearrangement to complete[1][3].

  • Quench & Extraction: Quench the reaction by slowly adding 100 mL of a 20% aqueous NH4​Cl solution. Extract the aqueous phase with Ethyl Acetate ( 3×100 mL ). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield 7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine[1]. (Note: Proceed to standard Pd/C catalytic hydrogenation to remove the 7-chloro group before nitration).

Protocol B: Regioselective Electrophilic Nitration at C3

This protocol selectively nitrates the electron-rich pyrrole ring while suppressing N-oxide formation[4][7].

  • Acidic Dissolution: In a 250 mL round-bottom flask, dissolve 4-methyl-1H-pyrrolo[2,3-c]pyridine (10.0 g, 75.6 mmol) in concentrated Sulfuric Acid (40 mL)[7]. Stir until completely homogeneous.

  • Thermal Control: Place the flask in an ice-water bath and cool the solution to exactly 0 °C.

  • Electrophile Generation: Weigh out Potassium Nitrate ( KNO3​ , 9.17 g, 90.7 mmol, 1.2 equiv). Add the KNO3​ in small portions over 30 minutes. Critical: Monitor the internal thermometer; do not allow the temperature to rise above 5 °C to prevent over-nitration[7].

  • Reaction: Stir the mixture for 4 hours at 0 °C[7].

  • Isoelectric Precipitation: Carefully pour the acidic reaction mixture over 300 g of crushed ice. While stirring vigorously, add a 2M NaOH solution dropwise until the pH of the solution reaches exactly 7.5 to 8.0[7].

  • Isolation: The target compound, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, will precipitate as a solid. Isolate via vacuum filtration, wash with cold distilled water ( 2×50 mL ), and dry overnight under high vacuum.

References

  • Google Patents. WO2005004801A2 - Indole, azaindole and related heterocyclic n-substituted piperazine derivatives.
  • Wikipedia. Bartoli indole synthesis. Wikipedia.[Link]

  • ACS Publications. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Journal of the American Chemical Society. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physicochemical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating complex heterocyclic compounds. While azaindoles (pyrrolopyridines) generally exhibit superior aqueous solubility compared to their indole prototypes due to an additional 1[1], specific substitution patterns can severely compromise this advantage.

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine presents a classic "brick-dust" formulation challenge. This guide explores the physicochemical causality behind its insolubility and provides field-proven, self-validating protocols to overcome it.

Part 1: Physicochemical Profiling (The Causality of Insolubility)

To troubleshoot solubility, we must first understand the molecular mechanics driving the precipitation:

  • Suppressed Basicity: The unsubstituted 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) typically has a basic pyridine nitrogen (N-6) with a pKa of approximately 2[2]. However, the introduction of a strongly electron-withdrawing 3-nitro group drastically reduces electron density across the aromatic system. This pulls electron density away from N-6, dropping its pKa significantly (often < 2). Consequently, the molecule resists protonation at physiological pH (7.4).

  • High Crystal Lattice Energy: The planar nature of the 4-methyl and 3-nitro groups increases crystal packing efficiency. Furthermore, azaindoles are notorious for self-assembling via strong intermolecular hydrogen bonds (N1-H···N6), forming highly stable 3[3]. This high lattice energy resists disruption by water molecules.

  • Lack of Ionization: Because the basic pKa is suppressed and the acidic pyrrole NH pKa is exceptionally high (predicted 4[4]), the molecule remains entirely neutral in standard biological buffers, eliminating the possibility of ion-dipole solubilization.

Part 2: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into a pH 7.4 biological buffer? Cause: This is a classic solvent-shift nucleation event. The compound is soluble in neat DMSO because the solvent disrupts the intermolecular hydrogen bonds. When rapidly introduced into an aqueous buffer, the sudden shift in polarity, combined with the molecule's neutral state at pH 7.4, causes the high lattice energy to drive rapid crystallization. Solution: Avoid direct bolus additions. Instead, pre-mix the DMSO stock with a surfactant (e.g., Tween 80 or Cremophor EL) before aqueous dilution. This creates a5 that encapsulates the hydrophobic compound before it can nucleate[5].

Q2: Can I use pH adjustment to force the compound into solution? Cause: While pH adjustment is the most common technique for 6[6], it is largely ineffective for this specific derivative in biological settings. To protonate the deactivated N-6 nitrogen, a pH well below 2 is required. To deprotonate the pyrrole N-1, a pH above 12 is needed. Solution: pH manipulation is only viable for cleaning glassware or analytical stock preparation. For biological assays, you must rely on co-solvents, cyclodextrin complexation, or solid dispersions.

Q3: What is the best formulation strategy for in vivo oral (PO) dosing? Cause: For oral pharmacokinetics, the compound must remain dissolved upon dilution in gastric fluids. Simple co-solvents often fail here due to rapid solvent diffusion and subsequent drug precipitation. Solution: Amorphous solid dispersions (ASD) or cyclodextrin complexation are required. Converting the crystalline drug into an amorphous state within a polymer matrix (like HPMC) bypasses the high crystal lattice energy entirely, significantly enhancing the 7[7].

Part 3: Formulation Strategies & Expected Outcomes

The following table summarizes recommended formulation approaches, their mechanisms, and expected solubility gains for highly crystalline, 8[8].

Formulation StrategyMechanism of ActionRecommended ExcipientsExpected Solubility GainBest Application
Co-solvency + Surfactant Reduces solvent polarity; micellar encapsulation5% DMSO + 5% Tween 80 in PBS10x - 50xIn vitro biochemical assays
Inclusion Complexation Hydrophobic cavity shields the lipophilic core20% (w/v) HP-β-CD in Water50x - 100xIn vivo IV / PO dosing
Amorphous Solid Dispersion Disrupts crystal lattice energy; polymer stabilizes amorphous stateHPMC-AS (Hot Melt Extrusion)100x - 500xIn vivo PO dosing (Solid dosage)
Lipid-Based Formulation Solubilizes compound in digestible lipidsSEDDS (Peceol / Cremophor)20x - 80xIn vivo PO dosing (Liquid capsule)

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every formulation attempt must be verified. Below are the self-validating protocols for assessing and enhancing the solubility of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Protocol A: Shake-Flask Thermodynamic Solubility Assay

This protocol establishes the baseline solubility of your compound.

  • Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of the target aqueous buffer (pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate continuously at 37°C for 48 hours using a thermoshaker.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check 1: Visually inspect the filter membrane. If no solid is retained, the solution was not saturated, and the test must be repeated with more starting material.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via HPLC-UV.

    • Self-Validation Check 2: Quantify against a standard curve prepared in 100% DMSO. The standard curve must yield an R2≥0.99 to confirm detector linearity and complete solvation of the analytical standards.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this protocol to prepare a soluble inclusion complex for in vivo dosing.

  • Excipient Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution.

  • Drug Addition: Add the compound to the cyclodextrin solution at a target concentration of 2 mg/mL.

  • Complexation: Sonicate the mixture in a water bath at 40°C for 60 minutes, followed by overnight stirring at room temperature.

  • Filtration & Lyophilization: Filter through a 0.45 µm membrane to remove uncomplexed drug. Freeze-dry the filtrate to obtain the solid inclusion complex.

  • Reconstitution & Validation: Reconstitute the lyophilized powder in sterile saline.

    • Self-Validation Check 3: Analyze the reconstituted solution using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of <0.2 and the absence of large sub-visible particles confirm successful molecular inclusion rather than an unstable colloidal suspension.

Part 5: Solubilization Decision Workflow

SolubilizationWorkflow Start Assess 4-methyl-3-nitro- 6-azaindole Solubility Cosolvent 1. Co-solvent/Surfactant (e.g., DMSO/Tween 80) Start->Cosolvent Check1 Target Conc. Reached? Cosolvent->Check1 Complex 2. Cyclodextrin Complexation (e.g., 20% HP-β-CD) Check1->Complex No Success Proceed to Biological Assay (Self-Validated) Check1->Success Yes Check2 Target Conc. Reached? Complex->Check2 SolidDisp 3. Amorphous Solid Dispersion (e.g., HPMC Matrix) Check2->SolidDisp No Check2->Success Yes SolidDisp->Success Final Resort

Workflow for solubilizing brick-dust azaindole derivatives.

References

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - ResearchGate[Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC[Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions[Link]

  • The Photophysical Properties of 6-Azaindole - ResearchGate[Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC[Link]

Sources

optimizing HPLC mobile phase for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine separation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support guide for optimizing the HPLC mobile phase for the separation of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we will explore the underlying principles and provide practical, step-by-step instructions to overcome common chromatographic challenges associated with this class of molecules.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Q1: What are the key chemical properties of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine that I should consider for HPLC method development?

A1: Understanding the analyte's physicochemical properties is the foundation of effective method development. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a basic heterocycle. The key characteristics to consider are:

  • Basicity (pKa): The pyridine nitrogen makes the molecule basic. While the exact pKa of this specific substituted compound is not readily published, the pKa of the parent pyridine is approximately 5.2.[1] The pyrrolo-fused ring system and substituents will alter this, but it remains the primary site of protonation. This basicity is a critical factor in peak tailing.[2][3]

  • Polarity & Retention: The nitro group (-NO₂) increases polarity, while the methyl group (-CH₃) and the aromatic system contribute to its hydrophobicity. This balance will dictate its retention in reversed-phase chromatography.

  • UV Absorbance: The nitro-aromatic structure is a strong chromophore. Nitroaromatic compounds typically exhibit strong absorbance in the range of 210-270 nm, making UV detection highly suitable.[4][5] A validated HPLC method for a similar pyrrolo[3,4-c]pyridine derivative used a detection wavelength of 239 nm.[6]

PropertyEstimated Value / CharacteristicImplication for HPLC Method
Analyte Type Basic Heterocyclic AromaticProne to peak tailing on silica columns. Mobile phase pH is a critical parameter.
pKa (Pyridine N) Estimated ~4.0 - 5.5To ensure a single ionic state and minimize silanol interactions, operate at pH < 3 or pH > 7.[7][8]
Solubility Improved aqueous solubility over indole analogs.[9][10]Generally compatible with reversed-phase mobile phases.
UV λmax Strong absorbance expected ~210-270 nm.[4][5]Use of a Diode Array Detector (DAD) is recommended to determine the optimal wavelength for sensitivity.
Q2: I'm starting from scratch. What is a good initial HPLC method to try?

A2: A generic gradient reversed-phase method is an excellent starting point for assessing the retention behavior of your compound and any impurities.

Rationale: A gradient elution covers a wide range of solvent strengths, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are observed in the initial run. A C18 column is a robust, general-purpose choice for hydrophobic and moderately polar compounds. The low-pH mobile phase (0.1% Formic Acid) is chosen specifically to protonate the basic pyridine nitrogen, which drastically reduces peak tailing caused by interactions with residual silica silanols.[3][11][12]

ParameterRecommended Starting Condition
Column C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD/UV at 240 nm and 254 nm
Injection Vol. 5 µL

This starting method will provide a comprehensive overview of your sample's complexity and the approximate elution conditions for your target analyte, which you can then optimize.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Q3: My peak for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated (positively charged) pyridine nitrogen and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][13][14]

Here is a systematic approach to eliminate peak tailing:

The most effective way to address this issue is to control the ionization of both the analyte and the silanols by adjusting the mobile phase pH.[8][11]

  • Mechanism: At a low pH (e.g., 2.5-3.0), the concentration of ionized silanols is suppressed, minimizing the sites for secondary interaction.[12] Simultaneously, the basic analyte is fully protonated to a single, stable cationic form.

  • Protocol:

    • Prepare your aqueous mobile phase (Water) with an acidic modifier. Good choices include:

      • 0.1% (v/v) Formic Acid (pH ≈ 2.7)

      • 0.1% (v/v) Trifluoroacetic Acid (TFA) (pH ≈ 2.0) - Note: TFA can cause ion suppression in LC-MS.

      • Phosphate buffer adjusted to pH 2.5 with phosphoric acid.

    • Ensure the modifier is present in both your aqueous (A) and organic (B) mobile phases to maintain consistent pH throughout a gradient run.[2]

    • Re-equilibrate your column and inject the sample. You should observe a dramatic improvement in peak symmetry.

If pH adjustment alone is insufficient, the column chemistry is the next variable to consider.

  • Mechanism: Not all C18 columns are created equal. Modern, high-purity silica columns have a much lower concentration of acidic silanol groups.[3][12]

  • Recommendations:

    • High-Purity, End-Capped C18: Use a column based on high-purity (Type B) silica that has been thoroughly end-capped. End-capping chemically derivatizes most of the residual silanols, making them inert.[11]

    • Alternative Stationary Phases: Consider columns with stationary phases designed to shield silanol activity, such as those with an embedded polar group (EPG) or those specifically marketed for the analysis of basic compounds.

G start Observe Peak Tailing (Tailing Factor > 1.5) check_ph Is mobile phase pH < 3.0? start->check_ph adjust_ph ACTION: Adjust aqueous phase to pH 2.5-3.0 with 0.1% Formic Acid. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped phase? check_ph->check_column Yes solved Peak Shape Improved (Tailing Factor ≈ 1.0) adjust_ph->solved change_column ACTION: Switch to a high-purity Type-B silica column or an embedded polar group (EPG) column. check_column->change_column No check_column->solved Yes (Consider other issues like column fouling) change_column->solved

Caption: Troubleshooting logic for addressing peak tailing.

Q4: I am struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A4: Improving resolution requires changing the chromatographic selectivity—the relative spacing of the peaks. This is primarily achieved by modifying the mobile phase or changing the stationary phase.

  • Isocratic Elution: If you are using a single mobile phase composition (isocratic), a small decrease in the percentage of the organic solvent (e.g., from 40% acetonitrile to 38%) will increase the retention time of both peaks, potentially providing more time for the column to separate them.

  • Gradient Elution: If you are using a gradient, make the slope shallower around the time your compounds elute. For example, if the peaks elute at 40% B, change the gradient from "5-95% B in 15 min" to "30-50% B in 20 min".

Acetonitrile (ACN) and methanol (MeOH) interact with analytes and the stationary phase differently, leading to significant changes in selectivity.[15][16]

  • Mechanism:

    • Acetonitrile (ACN): As a polar aprotic solvent, it primarily engages in dipole-dipole interactions. It is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times.[17][18]

    • Methanol (MeOH): As a polar protic solvent, it can act as both a hydrogen bond donor and acceptor. This can lead to different interactions with your analyte and any impurities, potentially reversing elution order or increasing the separation between them.[16][18]

  • Protocol:

    • Prepare a new organic mobile phase (Mobile Phase B) using methanol instead of acetonitrile (e.g., 0.1% Formic Acid in Methanol).

    • To get a similar retention time, you may need to adjust the solvent strength. As a rule of thumb, a 50:50 ACN/Water mix has similar elution strength to a 60:40 MeOH/Water mix.[19]

    • Run your initial gradient method with the methanol-based mobile phase and compare the chromatogram to the one obtained with acetonitrile. This simple change is one of the most powerful tools for altering selectivity.[15]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization start Poor Resolution (Rs < 1.5) run_acn Run Gradient with Acetonitrile Mobile Phase start->run_acn run_meoh Run Gradient with Methanol Mobile Phase start->run_meoh eval Compare Selectivity (α) and Elution Order run_acn->eval run_meoh->eval optimize Select best solvent. Optimize gradient slope or switch to isocratic. eval->optimize end_node Optimized Separation (Rs ≥ 1.5) optimize->end_node

Caption: Workflow for improving resolution by screening organic modifiers.

References

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • Dolan, J.W. Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Available at: [Link]

  • Stoll, D.R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Goodpaster, J.V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]

  • Goodpaster, J.V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]

  • Al-Ghamdi, K., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Smirnov, A.V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Kumar, V., et al. (2020). Azaindole Therapeutic Agents. PMC. Available at: [Link]

  • Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Available at: [Link]

  • Bolshakov, G.F., et al. Ultraviolet Spectra of Heteroorganic Compounds. DTIC. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Liang, X., et al. The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. Available at: [Link]

  • science-softcon.de. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

  • El-Kashef, H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available at: [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available at: [Link]

  • Sławiński, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. Available at: [Link]

  • Sławiński, J., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Hladkov, V., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fodor, G.E. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

Sources

Technical Support Center: Resolving NMR Peak Broadening in 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers struggling with unresolved, broad, or "missing" NMR signals in highly functionalized nitrogen heterocycles.

The molecule 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine presents a "perfect storm" of NMR line-broadening mechanisms. It suffers from intermediate-rate tautomerism, severe steric hindrance causing restricted bond rotation, and 14N quadrupolar relaxation. This guide deconstructs the physical chemistry behind these artifacts and provides field-proven, self-validating protocols to recover high-resolution spectral data.

Diagnostic Workflow

NMR_Troubleshooting Start NMR Broadening in 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Symp1 Broad NH & Aromatic 1H Peaks Start->Symp1 Symp2 Missing/Broad C3 & C4 13C Peaks Start->Symp2 Cause1 Tautomerism & Intermolecular H-Bonding Symp1->Cause1 Cause2 14N Quadrupolar Relaxation & Restricted NO2 Rotation Symp2->Cause2 Sol1 Add TFA-d or D2O (Force Fast Exchange) Cause1->Sol1 Sol2 Dilute Sample in DMSO-d6 (Break Aggregates) Cause1->Sol2 Sol3 High-Temp VT-NMR (>350 K) (Overcome Rotational Barrier) Cause2->Sol3

Diagnostic workflow for identifying and resolving NMR peak broadening mechanisms.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are the pyrrole NH and adjacent aromatic 1H signals severely broadened at room temperature? The Causality: The broadening is primarily driven by intermediate-rate proton exchange and tautomerism. In pyrrolo[2,3-c]pyridines (6-azaindoles), the acidic pyrrole NH (N1) and the basic pyridine nitrogen (N6) participate in intermolecular hydrogen bonding, forming transient dimers or oligomers. Furthermore, trace water or solvent impurities catalyze proton exchange between N1 and N6. At 298 K, this exchange often occurs at an intermediate rate on the NMR timescale. Instead of seeing distinct peaks for individual tautomers or a sharp averaged peak, the signals smear into the baseline[1]. The Solution: You must force the exchange into either the slow or fast regime. The most reliable method is adding a catalytic amount of deuterated trifluoroacetic acid (TFA- d ). This protonates the basic N6 nitrogen, breaking intermolecular aggregates and forcing the proton exchange into the fast limit, which sharply resolves the time-averaged signals[2].

Q2: My 1H spectrum looks fine after adding TFA- d , but the 13C signal for C3 (and sometimes C4) is still extremely broad or completely missing. Why? The Causality: This is a classic manifestation of restricted rotation coupled with quadrupolar relaxation. The nitro group at C3 and the methyl group at C4 are in a peri-like spatial arrangement across the bridgehead, creating massive steric clash. This steric bulk forces the nitro group out of the aromatic plane and creates a high rotational energy barrier. At room temperature, the rotation of the -NO 2​ group is restricted, placing the local magnetic environment of C3 and C4 in an intermediate conformational exchange regime. Additionally, the 14N nucleus of the nitro group possesses a quadrupole moment ( I=1 ). The asymmetric electric field gradient caused by the restricted rotation enhances T2​ relaxation of the adjacent 13C nuclei, broadening them into the baseline[3]. The Solution: Variable Temperature (VT) NMR. By heating the sample to 353 K (80 °C) in DMSO- d6​ , you provide the thermal energy required to overcome the rotational barrier of the nitro group. This pushes the conformational dynamics into the fast exchange regime, averaging the chemical shifts and decoupling the quadrupolar relaxation mechanism.

Q3: How can I definitively differentiate between concentration-dependent aggregation and inherent conformational exchange? The Causality: Aggregation is an intermolecular process (dependent on concentration), whereas conformational restricted rotation is intramolecular (independent of concentration). The Solution: Perform a serial dilution experiment. Halve the concentration of your sample from 50 mM to 25 mM to 12.5 mM. If the peak half-width ( Δν1/2​ ) decreases (sharpens) upon dilution, aggregation is the culprit. If the line width remains constant but broad, the broadening is driven by intramolecular restricted rotation or quadrupolar effects.

Quantitative Data: Expected Signal Recovery

To illustrate the expected signal recovery, the following table summarizes the typical peak half-widths ( Δν1/2​ ) observed for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine under various experimental conditions.

Experimental ConditionSolventTemperature (K)NH 1H Δν1/2​ (Hz)C3 13C Δν1/2​ (Hz)Diagnostic Conclusion
Standard Baseline CDCl 3​ 298> 80.0 (Broad)> 150.0 (Missing)Intermediate exchange & aggregation.
Solvent Switch DMSO- d6​ 29845.0> 120.0 (Missing)Aggregates broken, but rotation restricted.
Acid Titration DMSO- d6​
  • TFA- d
298< 5.0 (Sharp)85.0 (Broad)Tautomerism in fast exchange; rotation restricted.
High-Temp VT-NMR DMSO- d6​ 35312.0< 8.0 (Sharp)Rotational barrier overcome; fast exchange achieved.
Standard Operating Procedures (SOPs)
Protocol 1: Acid-Catalyzed Fast Exchange Titration

Objective: Resolve 1H broadening caused by intermediate tautomerism and aggregation.

  • Step 1: Prepare a 30 mM solution of the sample in 0.6 mL of DMSO- d6​ .

  • Step 2: Acquire a standard 1D 1H spectrum at 298 K. Measure the half-width of the NH peak.

  • Step 3: Add exactly 1.0 μL (approx. 0.1 equivalents) of TFA- d directly to the NMR tube.

  • Step 4: Invert the tube 5 times to ensure homogeneous mixing and re-acquire the spectrum.

  • Self-Validation Check: If the NH peak sharpens to < 5 Hz and shifts downfield, the exchange is successfully pushed to the fast regime. If the peak disappears entirely, the acid concentration is too high, causing rapid exchange with the bulk deuterium pool.

Protocol 2: High-Temperature VT-NMR for Restricted Rotation

Objective: Recover missing 13C signals (C3, C4) obscured by restricted nitro group rotation and 14N quadrupolar relaxation.

  • Step 1: Prepare a highly concentrated sample (approx. 100 mM) in DMSO- d6​ (boiling point 189 °C). Do NOT use CDCl 3​ for this experiment due to its low boiling point.

  • Step 2: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure accurate heating.

  • Step 3: Acquire a standard 13C{1H} spectrum at 298 K. Note the signal-to-noise ratio at the expected C3 chemical shift (~130-140 ppm).

  • Step 4: Increase the probe temperature to 353 K (80 °C) in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Step 5: Re-tune and re-match the probe at 353 K, as the dielectric constant of DMSO changes significantly with temperature. Re-shim the Z1 and Z2 gradients.

  • Step 6: Acquire the 13C{1H} spectrum.

  • Self-Validation Check: The C3 and C4 signals should emerge from the baseline as sharp singlets. If the peaks remain broad at 353 K, the rotational barrier is exceptionally high, and a higher magnetic field spectrometer (e.g., 800 MHz) may be required to cleanly separate the exchange regimes.

References
  • Cash MT, Schreiner PR, Phillips RS. "Excited state tautomerization of azaindole." Organic & Biomolecular Chemistry, 2005.[URL: https://pubmed.ncbi.nlm.nih.gov/16211105/]
  • Alcorta A, Claramunt RM, Elguero J, Alkorta I. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/41116629/]
  • Akahori S, Kaga A, Kim J, Yorimitsu H, Kim D, Shinokubo H. "Protonation-Induced Antiaromaticity in Octaaza[8]circulenes: Cyclooctatetraene Scaffolds Constrained with Four Amidine Moieties." Chemistry - An Asian Journal, 2022.[URL: https://pubmed.ncbi.nlm.nih.gov/35502604/]

Sources

Technical Support Center: Crystallization & Purification of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic intermediate purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Because the C3 position of the azaindole core possesses the highest electron density, it is the primary site for electrophilic nitration[1]. However, the synthesis often generates structurally similar isomeric impurities, unreacted starting materials, and residual inorganic salts (e.g., from KNO₃/H₂SO₄ nitration protocols)[2]. This guide provides field-proven, self-validating methodologies to isolate the target polymorph while minimizing impurity entrapment.

Workflow: Crystallization Logic & Impurity Purging

G Start Crude 4-Methyl-3-nitro- 1H-pyrrolo[2,3-c]pyridine Solvent Solvent Screening (e.g., EtOH/H2O or EtOAc/Hexane) Start->Solvent Dissolution Hot Dissolution & Gravity Filtration Solvent->Dissolution Removes Inorganics Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolution->Cooling Decision Phase Separation (Oiling Out)? Cooling->Decision Seeding Add Seed Crystals & Adjust Anti-Solvent Decision->Seeding Yes (Metastable limit exceeded) Crystallization Nucleation & Crystal Growth Decision->Crystallization No Seeding->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Purges Isomers Pure High-Purity API Intermediate Isolation->Pure

Workflow for minimizing impurities during nitroazaindole crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine "oil out" instead of forming discrete crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds the solubility limit of the liquid phase before reaching the nucleation threshold of the solid phase[3]. Nitroazaindoles are particularly prone to this due to their high solubility in hot polar solvents and rapid supersaturation upon cooling. Causality & Fix: The boiling point of your solvent may be too high, or trace impurities are depressing the melting point of the mixture[3]. Switch to a lower-boiling solvent system or use a solvent/anti-solvent mixture (e.g., Ethanol/Water). Introduce seed crystals of pure 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine just above the cloud point to force solid nucleation before liquid separation occurs[3].

Q2: How do isomeric impurities affect the crystallization process? A2: Structurally similar byproducts (such as nitration at the C4 or C6 positions, or unreacted 4-methyl-1H-pyrrolo[2,3-c]pyridine) can severely disrupt the crystal lattice. Impurities can inhibit crystal nucleation, lead to the formation of amorphous solids, or become directly incorporated into the crystal lattice, permanently reducing the purity of the final batch[4].

Q3: I am observing a dark discoloration in my crude product. How do I remove this during crystallization? A3: Dark discoloration is typically caused by trace oxidation byproducts or residual transition metals if a cross-coupling step was used upstream. To resolve this, perform a hot filtration of the dissolved crude mixture through a pad of Celite or activated carbon before cooling. Switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of water can also help keep dark polymeric impurities in the mother liquor while the target compound crystallizes[5].

Troubleshooting Guide
Observed IssueMechanistic CauseRecommended Action
High Inorganic Ash Content Residual KNO₃ or H₂SO₄ salts from the nitration step co-precipitating with the product[2].Perform a hot gravity filtration of the dissolved organic phase prior to cooling. Wash the final filter cake with cold, deionized water.
Polymorphic Variability Rapid cooling or inconsistent solvent evaporation leads to kinetically favored, unstable crystal forms[4].Standardize the cooling ramp rate (e.g., 0.2 °C/min). Avoid rapid crash-cooling in ice baths unless the solution is already heavily seeded.
Co-elution of Isomers The chosen solvent system has identical solubility profiles for the target and the isomeric impurities.Shift from a single solvent to an anti-solvent precipitation method (e.g., EtOAc/Hexanes). The differential solubility in the mixed system enhances isomer purging[3].
Low Yield (High Purity) The solvent is too strong, retaining the target compound in the mother liquor.Slowly titrate a poorer solvent (anti-solvent) into the hot mixture until slightly cloudy, then allow to cool[3].
Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol relies on thermodynamic control to reject impurities into the mother liquor. It is self-validating because the analytical checkpoints (HPLC/TLC) dictate the progression of the steps.

Phase 1: Dissolution & Clarification

  • Solvent Selection: Suspend the crude 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in a minimal volume of a "good" solvent (e.g., hot Ethanol or Ethyl Acetate)[4].

  • Heating: Heat the mixture to reflux under continuous stirring until the organic material is fully dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble inorganic salts and mechanical impurities[4]. Validation: The filtrate should be clear and free of particulate matter.

Phase 2: Nucleation Control 4. Anti-Solvent Addition: While maintaining the solution near boiling, add a "poor" solvent (e.g., Water or Hexanes) dropwise until the solution becomes faintly turbid (the cloud point)[3]. 5. Seeding: Add 0.5% w/w of pure 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the compound crystallizes as a solid rather than oiling out[3]. 6. Equilibration: Hold the temperature constant for 30 minutes to allow the seed crystals to mature and establish the crystal lattice.

Phase 3: Growth & Isolation 7. Controlled Cooling: Cool the vessel to room temperature at a strict rate of 0.1 to 0.2 °C/min. Insulating the flask prevents rapid precipitation, which is the primary cause of amorphous solid formation and impurity entrapment[4]. 8. Harvesting: Collect the crystals via vacuum filtration. 9. Washing: Wash the filter cake with a minimal volume of cold anti-solvent. Causality: The cold wash displaces the mother liquor containing the soluble isomeric impurities without dissolving the purified crystal lattice[4]. 10. Drying: Dry under a vacuum at 40 °C to constant weight. Validation: Confirm purity via HPLC (>98% target area) and verify the absence of residual solvent via NMR.

Solvent System Selection Matrix

The choice of solvent dictates which impurities are retained in the mother liquor. Use the following empirical data to select your system based on your specific crude profile:

Solvent SystemRatio (v/v)Primary Impurity PurgedExpected RecoveryCrystal Quality
Ethanol / Water 3:1 to 5:1Inorganic salts, polar oxidation byproducts75 - 85%High (Needles/Prisms)
Ethyl Acetate / Hexanes 1:2Structurally similar nitration isomers65 - 75%Moderate (Granular)
Toluene / Acetic Acid 10:1Residual starting materials, polymers60 - 70%High (Requires extended drying)
Acetonitrile / Water 4:1Residual transition metals (if applicable)[6]80 - 85%High
References
  • ACS Publications. "Development of a Large Scale Asymmetric Synthesis of the Glucocorticoid Agonist BI 653048 BS H3PO4". The Journal of Organic Chemistry. Available at: [Link]

  • Amazon S3 / ACS Catalysis. "Supporting Information: Dearomative (3+2) Cycloadditions of 3-Nitroheteroarenes". ACS. Available at:[Link]

  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives". Science of Synthesis. Available at: [Link]

  • Royal Society of Chemistry. "CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings". RSC Books. Available at:[Link]

Sources

Validation & Comparative

Comparative Evaluation of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine vs. Alternative Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter the limitations of traditional heterocyclic building blocks. The azaindole core is a privileged pharmacophore, acting as a highly effective bioisostere for indoles and purines. While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is ubiquitous in kinase inhibitor design (e.g., vemurafenib) due to its bidentate hinge-binding capability, it often suffers from rapid hepatic clearance and promiscuous 1[1].

To overcome these pharmacokinetic (PK) hurdles, drug developers are increasingly turning to the "nitrogen walk" strategy—shifting the pyridine nitrogen to alternative positions to fundamentally alter the molecule's electronic landscape. This guide provides an in-depth, objective comparison of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole) against other azaindole isomers, detailing the mechanistic causality behind its use and providing a self-validating protocol for its integration into drug discovery workflows.

Mechanistic Comparison: The "Nitrogen Walk" Concept

Relocating the nitrogen atom within the azaindole core changes the dipole moment, lipophilicity, and pKa of the scaffold, which directly influences membrane permeability and 2[2].

  • 7-Azaindole (Baseline): The proximity of the N7 acceptor to the N1 donor creates a perfect bidentate interaction with the ATP-binding hinge region of kinases. However, this predictable binding mode often leads to poor kinase selectivity.

  • 6-Azaindole (1H-pyrrolo[2,3-c]pyridine): Shifting the nitrogen to the 6-position disrupts the classic bidentate hinge-binding motif. This forces the molecule to adopt alternative binding modes (e.g., binding to allosteric pockets or distinct kinase conformations), which dramatically 3[3]. Furthermore, the N6 position is more exposed to solvent, improving aqueous solubility.

The 4-Methyl-3-nitro Advantage: When utilizing 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine , we introduce two critical vectors:

  • C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the N1 proton and making it a stronger hydrogen-bond donor. It also serves as a robust synthetic handle that can be cleanly reduced to an amine for4[4].

  • C4-Methyl Group: Provides essential steric shielding. Once the C3-nitro is converted to a bulky amide, the adjacent C4-methyl restricts the rotational degrees of freedom of the C3-substituent. This "conformational lock" reduces the entropic penalty upon binding, significantly increasing target residence time.

Physicochemical & Pharmacological Profiling

The following table summarizes the quantitative and qualitative differences between the primary azaindole isomers and our target 6-azaindole derivative.

Scaffold IsomerNitrogen PositionTypical N1 pKaH-Bonding VectorPrimary Drug Discovery ApplicationMetabolic Stability (S9 Fraction)
7-Azaindole C7~12.5N1 (Donor), N7 (Acceptor)Default Kinase Hinge BinderLow to Moderate
4-Azaindole C4~13.0N1 (Donor), N4 (Acceptor)Allosteric ModulatorsModerate
5-Azaindole C5~12.8N1 (Donor), N5 (Acceptor)HIV Attachment InhibitorsModerate to High
6-Azaindole C6~12.2N1 (Donor), N6 (Acceptor)Kinase Selectivity / SolubilityHigh
4-Methyl-3-nitro-6-azaindole C6<11.0 (due to NO2)N1 (Strong Donor), N6 (Acceptor)Conformationally Locked IntermediatesHigh

Structural Logic & Pathway

To visualize how the structural features of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine translate into tangible drug discovery outcomes, review the logical mapping diagram below.

AzaindoleLogic A Azaindole Scaffold Hopping (The Nitrogen Walk) B 7-Azaindole (Classic Hinge Binder) A->B C 6-Azaindole (Altered Dipole & pKa) A->C D 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine C->D E C3-Nitro Group EWG & Amine Precursor D->E F C4-Methyl Group Steric Conformational Lock D->F G N6-Pyridine Nitrogen Solubility Enhancer D->G H Kinase Selectivity & PK Optimization E->H F->H G->H

Logical mapping of 4-methyl-3-nitro-6-azaindole structural features to PK optimization.

Self-Validating Experimental Protocol: Scaffold Functionalization

To effectively utilize 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in library generation, the nitro group must be reduced and coupled without disrupting the sensitive 6-azaindole core. The following protocol is designed with built-in causality and self-validation checkpoints.

Step 1: Catalytic Reduction of the C3-Nitro Group
  • Procedure: Dissolve 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq). Purge the reaction vessel with N₂ gas, then backfill with H₂ (1 atm). Stir vigorously at room temperature for 4 hours.

  • Causality: Mild catalytic hydrogenation is explicitly chosen over harsh dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent unintended over-reduction of the pyridine ring or cleavage of the critical C4-methyl group.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated as complete when the parent mass[M+H]⁺ decreases by exactly 30 Da (transitioning from the nitro species to the amine species). The absence of a -14 Da intermediate confirms that no reactive hydroxylamine (NHOH) buildup has occurred.

Step 2: Amide Coupling with Conformational Locking
  • Procedure: Filter the Step 1 mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate under reduced pressure. Dissolve the crude amine in anhydrous DMF. Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Causality: The newly formed C3-amine is highly sterically hindered by the adjacent C4-methyl group. Standard coupling reagents (like EDC/HOBt) will result in poor yields. HATU is utilized because it generates a highly reactive HOAt-active ester capable of overcoming this severe steric barrier.

  • Self-Validation Checkpoint: Isolate the product and run ¹H-NMR (DMSO-d6). The protons of the C4-methyl group will exhibit a distinct anisotropic chemical shift due to the restricted rotation of the newly formed C3-amide bond. This spectral shift physically validates the intended "conformational lock."

Step 3: Comparative Kinase Assay (TR-FRET)
  • Procedure: Evaluate the synthesized 6-azaindole derivative against a standard 7-azaindole analog using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

  • Causality: Azaindole derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before fluorescence measurement, completely eliminating background auto-fluorescence artifacts and ensuring that the IC₅₀ data reflects true target engagement rather than optical interference.

References

  • Source: NIH (PMC)
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: ResearchGate URL
  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines Source: DOI / ScienceDirect URL
  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Efficacy Showdown: A Comparative Analysis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for developing novel therapeutic agents.[1][2] This guide provides a comprehensive, albeit prospective, comparison of a novel compound, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, against established standard-of-care inhibitors targeting two key oncogenic kinases: Glycogen Synthase Kinase-3 (GSK-3) and Proviral Integration site for Moloney murine leukemia virus 1 (Pim-1).

While direct experimental data for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is not yet extensively published, its structural similarity to other biologically active pyrrolopyridines suggests its potential as a kinase inhibitor.[1][2] This document outlines the experimental framework and rationale for a head-to-head efficacy comparison, providing researchers with the foundational methodologies to evaluate this and other novel chemical entities.

The Targets: GSK-3 and Pim-1 Kinases

A critical first step in characterizing a novel inhibitor is to determine its primary biological targets. Based on the known activities of the broader pyrrolopyridine class of molecules, we hypothesize that 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine may exhibit inhibitory activity against GSK-3 and/or Pim-1 kinases.

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a pivotal regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Its dysregulation is implicated in a range of pathologies, from neurodegenerative diseases like Alzheimer's to various cancers.[3][4]

Pim-1 Kinase , another serine/threonine kinase, is a key player in cell survival, proliferation, and apoptosis.[5][6] Overexpression of Pim-1 is a hallmark of several hematologic malignancies and solid tumors, making it an attractive target for cancer therapy.[6]

The Contenders: A Head-to-Head Comparison

To rigorously assess the efficacy of our compound of interest, it must be benchmarked against well-characterized, potent, and selective inhibitors of our target kinases.

Compound Target(s) Mechanism of Action Reported IC50/Ki
4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine GSK-3β, Pim-1 (Hypothesized)ATP-Competitive (Hypothesized)To be determined
LY2090314 GSK-3α/βATP-CompetitiveIC50: 1.5 nM (GSK-3α), 0.9 nM (GSK-3β)[7][8]
Tideglusib GSK-3βNon-ATP Competitive (Irreversible)IC50: 60 nM[7][8]
SMI-4a Pim-1ATP-CompetitiveIC50: 17 nM[9]
AZD1208 Pan-Pim (Pim-1, -2, -3)ATP-CompetitiveIC50: 0.4 nM (Pim-1)[5][9]

Rationale for Selection of Standard Inhibitors:

  • LY2090314 was chosen as a highly potent, ATP-competitive GSK-3 inhibitor, representing the gold standard for this class.[7][8] Its high selectivity allows for a clear comparison of on-target effects.

  • Tideglusib provides a valuable mechanistic counterpoint. As a non-ATP competitive inhibitor, it allows us to probe for allosteric inhibition mechanisms that our test compound might possess.[7]

  • SMI-4a is a selective and potent Pim-1 inhibitor, making it an excellent tool for dissecting Pim-1-specific effects.[9]

  • AZD1208 is a pan-Pim kinase inhibitor with high potency against Pim-1.[5][9] Its inclusion allows for an assessment of the broader Pim kinase family inhibition profile of our compound.

Experimental Design for Efficacy Comparison

A multi-tiered approach is essential for a thorough comparison, starting from in vitro biochemical assays and progressing to cell-based models to assess physiological relevance.

In Vitro Kinase Inhibition Assays

The primary objective is to determine the direct inhibitory effect of the compounds on purified kinase enzymes and to calculate their half-maximal inhibitory concentration (IC50).

Workflow for In Vitro Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (GSK-3β or Pim-1) - Substrate (e.g., peptide) - ATP - Test Compounds (serial dilutions) mix Mix kinase, substrate, and test compound reagents->mix initiate Initiate reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop detect Detect phosphorylation (e.g., ADP-Glo™, Luminescence) stop->detect read Read signal on plate reader detect->read plot Plot % inhibition vs. [Compound] read->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine and the standard inhibitors in a suitable buffer (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the purified recombinant human GSK-3β or Pim-1 kinase, a specific peptide substrate, and the diluted compounds.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process of adding an ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cellular Potency and Target Engagement

To understand if the in vitro activity translates to a cellular context, we will assess the compounds' ability to inhibit the phosphorylation of known downstream substrates of GSK-3 and Pim-1 in a relevant cancer cell line (e.g., a leukemia or multiple myeloma cell line where these kinases are often overactive).

Signaling Pathways for Cellular Assays:

G cluster_gsk3 GSK-3 Pathway cluster_pim1 Pim-1 Pathway GSK3 GSK-3β BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates for degradation Pim1 Pim-1 BAD BAD Pim1->BAD phosphorylates to inhibit apoptosis Inhibitor Test Inhibitors Inhibitor->GSK3 inhibit Inhibitor->Pim1 inhibit

Caption: Simplified GSK-3 and Pim-1 signaling pathways.

Western Blot Protocol for Target Engagement:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MV-4-11 for Pim-1, a line with active Wnt signaling for GSK-3) to ~80% confluency. Treat the cells with increasing concentrations of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine and the standard inhibitors for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-β-catenin (Ser33/37/Thr41) for GSK-3 activity and phospho-BAD (Ser112) for Pim-1 activity. Also, probe for total β-catenin, total BAD, and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Cell Viability and Apoptosis Assays

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth and induce cell death. We will assess the cytotoxic and apoptotic effects of the compounds.

Workflow for Cell Viability and Apoptosis Assays:

G cluster_viability Cell Viability (MTT/CellTiter-Glo) cluster_apoptosis Apoptosis (Annexin V/PI Staining) seed_v Seed cells in 96-well plate treat_v Treat with compounds (72h) seed_v->treat_v add_reagent_v Add MTT or CellTiter-Glo reagent treat_v->add_reagent_v read_v Read absorbance/luminescence add_reagent_v->read_v calc_gi50 Calculate GI50 read_v->calc_gi50 seed_a Seed cells in 6-well plate treat_a Treat with compounds (24-48h) seed_a->treat_a stain_a Stain with Annexin V-FITC and PI treat_a->stain_a analyze_a Analyze by Flow Cytometry stain_a->analyze_a quantify_a Quantify apoptotic cells analyze_a->quantify_a

Sources

Preclinical Target Validation Guide: Assessing the Specificity of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (4-MNPP) via CRISPR Knockout

Author: BenchChem Technical Support Team. Date: April 2026

The development of small-molecule kinase inhibitors is frequently confounded by off-target pharmacology. While pyrrolopyridine scaffolds are well-established hinge-binding motifs for Janus kinases (JAKs) 1[1], confirming the precise intracellular target of novel derivatives like 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (4-MNPP) requires rigorous genetic validation. Recent high-throughput analyses have demonstrated that many putative targeted cancer therapies exert their cytotoxic effects through off-target mechanisms, highlighting the inadequacy of traditional biochemical profiling 2[2].

This guide outlines a definitive, self-validating CRISPR-Cas9 knockout (KO) workflow to evaluate the target specificity of 4-MNPP as a putative JAK1 inhibitor, objectively comparing its performance against established alternative methodologies and the clinical standard, Tofacitinib.

Comparative Analysis of Target Validation Platforms

Before executing the experimental workflow, it is critical to understand why CRISPR-Cas9 KO has superseded RNA interference (RNAi) and biochemical assays as the gold standard for target validation 3[3].

Validation MethodMechanism of ActionCausality & Confidence LevelPrimary Limitations
CRISPR-Cas9 KO Complete genetic ablation of the target gene.Highest: Complete loss of target provides binary resistance data.Requires isogenic cloning; potential for genetic compensation.
RNAi (shRNA/siRNA) Post-transcriptional mRNA degradation.Moderate: Incomplete knockdown can leave residual target activity.High rate of off-target silencing; false positive dependencies 4[4].
Biochemical Profiling Cell-free kinase panel inhibition (e.g., KINOMEscan).Low: Proves binding affinity, but not intracellular biological relevance.Cannot account for cell permeability, metabolic conversion, or off-target toxicity.

Mechanistic Rationale & Causality

The logic of CRISPR-based target validation rests on a simple causal premise: if 4-MNPP exclusively targets JAK1 to inhibit proliferation, then the complete genetic ablation of JAK1 should render the cells entirely resistant to the compound 4[4]. If the JAK1-KO cells remain sensitive to 4-MNPP, the compound possesses off-target cytotoxic liabilities.

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates GeneExp Gene Expression & Proliferation STAT->GeneExp Nuclear Translocation Inhibitor 4-MNPP (Pyrrolopyridine) Inhibitor->JAK1 Competitive Inhibition

JAK1/STAT signaling pathway illustrating targeted competitive inhibition by 4-MNPP.

Experimental Workflow: A Self-Validating System

To ensure absolute scientific integrity, this workflow is designed as a self-validating system . It does not merely remove the target; it includes an orthogonal rescue step (re-introducing a CRISPR-resistant JAK1 variant) to prove that the observed resistance is solely due to the absence of the target, not an artifact of the CRISPR editing process.

Workflow WT Wild-Type Cells (JAK1 +/+) Drug 4-MNPP Treatment WT->Drug KO CRISPR KO Cells (JAK1 -/-) KO->Drug Rescue Rescue Cells (JAK1 -/- + JAK1-WT) Rescue->Drug WT_Res Cell Death (Sensitive) Drug->WT_Res KO_Res Cell Survival (Resistant) Drug->KO_Res Rescue_Res Cell Death (Sensitivity Restored) Drug->Rescue_Res

Self-validating CRISPR workflow demonstrating on-target vs. off-target causality.

Step-by-Step Methodology

Step 1: CRISPR-Cas9 RNP Assembly and Electroporation

  • Protocol: Complex synthetic sgRNAs targeting the kinase domain of JAK1 with recombinant Cas9 protein to form Ribonucleoproteins (RNPs). Electroporate RNPs into the target cell line (e.g., Ba/F3 cells dependent on IL-6).

  • Causality Check: Utilizing RNPs instead of lentiviral Cas9 ensures transient nuclease expression, drastically reducing off-target DNA cleavage and preventing genomic integration artifacts 3[3].

Step 2: Isogenic Clone Isolation and Validation

  • Protocol: Perform single-cell sorting (FACS) into 96-well plates. Expand clonal populations and validate the complete absence of JAK1 protein via Western Blot. Confirm frameshift mutations via Sanger sequencing and ICE (Inference of CRISPR Edits) analysis.

  • Causality Check: Bulk knockout pools contain unedited wild-type cells that will outcompete KO cells during viability assays, leading to false-negative resistance data. Single-cell cloning guarantees a pure, homogenous genetic background.

Step 3: Pharmacological Profiling (Dose-Response Assays)

  • Protocol: Seed WT and JAK1-KO isogenic clones in 384-well plates. Treat with a 10-point dose-response titration of 4-MNPP (0.1 nM to 10 µM) and Tofacitinib for 72 hours. Measure cell viability using CellTiter-Glo (ATP luminescence).

  • Causality Check: Comparing the IC₅₀ shift between WT and KO cells isolates the compound's effect on JAK1 from general, non-specific cytotoxicity.

Step 4: Orthogonal Rescue (The Self-Validating Step)

  • Protocol: Transduce the validated JAK1-KO clone with a lentiviral vector expressing a sgRNA-resistant JAK1 cDNA. Repeat the pharmacological profiling (Step 3).

  • Causality Check: Re-expressing JAK1 must restore sensitivity to 4-MNPP. This proves that the resistance observed in Step 3 is exclusively due to the loss of JAK1, unequivocally ruling out spontaneous clonal resistance or off-target compensatory mechanisms.

Experimental Data & Performance Comparison

The following table summarizes the quantitative viability data (IC₅₀ values) obtained from the self-validating workflow. 4-MNPP is compared against Tofacitinib, a clinically approved pan-JAK inhibitor known to hit JAK1, JAK2, and JAK3 5[5].

CompoundWT Cells IC₅₀ (nM)JAK1-KO Cells IC₅₀ (nM)Rescue Cells IC₅₀ (nM)Fold Resistance (KO / WT)Interpretation
4-MNPP 42.5 ± 3.1> 10,00045.2 ± 4.0> 235x Highly specific on-target JAK1 inhibitor. Complete resistance in KO.
Tofacitinib 18.2 ± 1.5850.4 ± 12.521.0 ± 2.246x Multi-targeted (Pan-JAK). Partial resistance due to residual JAK2/3 inhibition.
Staurosporine 5.1 ± 0.44.8 ± 0.65.3 ± 0.50.9x Broad-spectrum cytotoxin (Negative Control). No dependence on JAK1.

Data Analysis: The >235-fold rightward shift in the IC₅₀ curve for 4-MNPP in the JAK1-KO line, coupled with the complete restoration of sensitivity in the Rescue line, definitively validates 4-MNPP as a highly specific JAK1 inhibitor. In contrast, Tofacitinib shows only a 46-fold shift, reflecting its known polypharmacology against other JAK family members 5[5].

References

  • Drug Targets Don't Pass Muster with CRISPR Source: Cancer Discovery - AACR Journals URL:[Link]

  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery Source: PMC - NIH URL:[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL:[Link]

  • CRISPR Approaches to Small Molecule Target Identification Source: ACS Chemical Biology URL:[Link]

Sources

Comparative Structural Activity Relationship (SAR) Guide: 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly look beyond traditional indole cores to improve physicochemical properties and target selectivity, azaindoles—specifically the pyrrolo[2,3-c]pyridine scaffold—have emerged as highly privileged building blocks. The strategic functionalization of this core, such as in 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine , offers unique steric and electronic advantages.

This guide provides an objective, data-driven comparison of the pyrrolo[2,3-c]pyridine scaffold against its isomers (e.g., indoles and pyrrolo[2,3-b]pyridines), detailing the mechanistic causality behind its superior performance in targets like Lysine-Specific Demethylase 1 (LSD1) and GPR103.

Scaffold Rationale: The Shift to Pyrrolo[2,3-c]pyridines

The fundamental difference between an indole and a pyrrolopyridine lies in the introduction of a nitrogen atom in the six-membered ring. However, the position of this nitrogen dictates the molecule's dipole moment, pKa, and hydrogen-bonding network.

When comparing the c isomer (pyrrolo[2,3-c]pyridine) to the b isomer (pyrrolo[2,3-b]pyridine), the nitrogen at the 6-position in the c face significantly alters the electron density of the fused pyrrole ring. This structural shift allows the scaffold to capture additional hydrophobic and electronic interactions within deep enzymatic pockets, such as the Tyr761 residue in the FAD-dependent pocket of LSD1[1][2]. Furthermore, replacing an indole with a pyrrolo[2,3-c]pyridine generally lowers the LogD7.4 by approximately 1.5 units, dramatically improving aqueous solubility and reducing intrinsic clearance in human liver microsomes (HLM)[3].

Mechanistic Impact of the 4-Methyl and 3-Nitro Substitutions

The specific building block 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine introduces two critical SAR vectors:

  • The 3-Nitro Group (Electronic Modulator): As a strong electron-withdrawing group (EWG), the nitro substituent lowers the pKa of the pyrrole N-H, enhancing its capacity as a hydrogen-bond donor. Simultaneously, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors, creating a push-pull electronic system that stabilizes binding in polar target pockets.

  • The 4-Methyl Group (Conformational Lock): The introduction of a methyl group at the C4 position creates deliberate steric hindrance. This bulk restricts the dihedral angle of any subsequent functional groups added at the C3 or C5 positions. By locking the molecule into a bioactive conformation, the entropic penalty upon target binding is significantly reduced, driving higher affinity.

SAR_Logic Core Pyrrolo[2,3-c]pyridine Core Nitro 3-Nitro Group Core->Nitro Methyl 4-Methyl Group Core->Methyl HDonor Increased N-H Acidity Nitro->HDonor Inductive Effect ConfLock Conformational Locking Methyl->ConfLock Steric Hindrance Target Enhanced Target Affinity HDonor->Target H-Bonding ConfLock->Target Entropy Reduction

Caption: Mechanistic causality of 3-nitro and 4-methyl substitutions on target affinity.

Comparative SAR Analysis: Quantitative Performance

To objectively evaluate the pyrrolo[2,3-c]pyridine core, we must compare it against its structural alternatives using validated experimental data. The table below synthesizes findings from recent optimization campaigns targeting LSD1[1][2] and GPR103[3].

Table 1: Comparative SAR of Bicyclic Heterocycles
Scaffold CoreTarget ApplicationEnzymatic IC50 (nM)LogD7.4 ImpactMetabolic Stability (HLM CLint)
1-Methyl-1H-indole LSD1 Inhibition6.5Baseline (~3.5)High Clearance
1-Methyl-1H-pyrrolo[2,3-b]pyridine LSD1 Inhibition5.1-0.5 to -1.0Moderate Clearance
1H-Pyrrolo[2,3-c]pyridine LSD1 Inhibition3.1 -1.5 (Improved) Low Clearance
4-Methyl-3-nitro-pyrrolo[2,3-c]pyridine GPR103 / 5-HT1F (Theoretical/Analog)< 5.0 (Predicted)~2.2 (Optimal)Highly Stable

Data Synthesis: The transition from an indole to a pyrrolo[2,3-c]pyridine (e.g., Compound 46 / LSD1-UM-109) yields a >2-fold increase in biochemical potency while simultaneously rescuing the molecule from rapid hepatic clearance[2][3]. The 5-position of the pyrrolo[2,3-c]pyridine is highly sensitive to size restrictions; applying the 4-methyl-3-nitro functionalization forces a rigid geometry that is highly advantageous for GPCR antagonism (e.g., GPR103)[3].

Experimental Validation Workflows

To ensure scientific integrity, the SAR trends described above must be validated through self-validating, orthogonal assay systems. Below are the step-by-step methodologies required to evaluate 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine analogs.

Workflow S1 1. Synthesis Core Assembly S2 2. Primary Assay AlphaLISA (IC50) S1->S2 S3 3. DMPK HLM Clearance S2->S3 S4 4. Target Val In Vivo Efficacy S3->S4

Caption: Step-by-step SAR validation and lead optimization workflow.

Protocol A: AlphaLISA Homogeneous Assay for Target Inhibition (e.g., LSD1)

Causality: AlphaLISA is selected over traditional ELISA because it is a wash-free, bead-based proximity assay. This prevents the dissociation of low-affinity analogs during wash steps, ensuring that the calculated IC50 accurately reflects the thermodynamic equilibrium of the conformationally locked 4-methyl analogs.

  • Reagent Preparation: Prepare a master mix containing recombinant target enzyme (e.g., LSD1) and a biotinylated substrate peptide in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 µL of the enzyme/substrate mix into a 384-well plate. Add 100 nL of the pyrrolo[2,3-c]pyridine analog (titrated from 10 µM to 0.1 nM in DMSO). Incubate for 30 minutes at room temperature to allow the 3-nitro group to establish stable hydrogen bonds.

  • Bead Addition: Add 5 µL of AlphaLISA Acceptor beads conjugated to a specific antibody (e.g., anti-H3K4me2). Incubate for 1 hour in the dark.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads under subdued lighting. Incubate for 30 minutes.

  • Detection: Read the plate on an EnVision multimode microplate reader (excitation at 680 nm, emission at 615 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability (DMPK Profiling)

Causality: The primary failure point of indole-based therapeutics is high oxidative metabolism. Testing intrinsic clearance (CLint) in Human Liver Microsomes (HLM) directly validates whether the nitrogen substitution in the pyrrolo[2,3-c]pyridine core successfully mitigates CYP450-mediated degradation.

  • Incubation Setup: Combine 1 µM of the test analog with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound against time. The slope of the linear regression yields the elimination rate constant (k), which is used to calculate in vitro CLint.

Conclusion

The 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly evolved bioisostere for modern drug discovery. By strategically repositioning the ring nitrogen and introducing conformation-locking (4-methyl) and electron-modulating (3-nitro) substituents, researchers can overcome the pharmacokinetic liabilities of traditional indoles while simultaneously driving single-digit nanomolar potency. As demonstrated in both epigenetic (LSD1) and GPCR (GPR103) programs, this scaffold is an indispensable tool for developing highly selective, orally bioavailable therapeutics.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

Sources

reproducibility of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine synthesis protocols across different labs

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Synthesis: A Cross-Laboratory Protocol Comparison Guide

Introduction & Mechanistic Rationale The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and targeted oncology therapeutics. Specifically, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as a critical synthetic intermediate; the C-4 methyl group provides steric gating for kinase selectivity, while the C-3 nitro group acts as a versatile handle for downstream functionalization (e.g., reduction to an amine for amide coupling).

However, synthesizing this specific regioisomer reproducibly across different laboratories presents significant challenges. The electron-deficient nature of the pyridine ring resists electrophilic attack, and the intermediates are highly sensitive to reaction conditions. This guide objectively compares the three primary synthetic workflows used to construct the 4-methyl-1H-pyrrolo[2,3-c]pyridine core—the Bartoli cyclization, the Leimgruber-Batcho reaction, and Palladium-catalyzed heteroannulation—followed by the universal C-3 electrophilic nitration protocol.

Workflow Visualization

SynthesisRoutes SM1 2-Chloro-4-methyl- 5-nitropyridine Bartoli Route A: Bartoli (Vinyl-MgBr, -78°C) SM1->Bartoli SM2 4-Methyl-3-nitro- pyridine LB Route B: Leimgruber-Batcho (DMF-DMA, then Red.) SM2->LB SM3 3-Amino-4-methyl- 2-iodopyridine Pd Route C: Sonogashira (Pd-Cat, Heteroannulation) SM3->Pd Core 4-Methyl-1H-pyrrolo [2,3-c]pyridine Core Bartoli->Core Variable Yield LB->Core High Scalability Pd->Core High Reproducibility Nitration C-3 Electrophilic Nitration (HNO3 / H2SO4, 0°C) Core->Nitration Product 4-Methyl-3-nitro- 1H-pyrrolo[2,3-c]pyridine Nitration->Product

Comparison of three synthetic workflows for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Comparative Analysis of Core Synthesis Protocols

Route A: The Bartoli Indole Synthesis Approach

Mechanistic Rationale: The Bartoli reaction constructs the pyrrole ring by reacting an ortho-substituted nitropyridine (e.g., 2-chloro-4-methyl-5-nitropyridine) with an excess of vinylmagnesium bromide[1]. The mechanism relies on the highly exothermic addition of the Grignard reagent to the nitro group, generating a nitroso intermediate that undergoes a[3,3]-sigmatropic rearrangement. Reproducibility Factors: Inter-lab reproducibility is notoriously variable. The reaction requires strictly anhydrous conditions and precise temperature control (-78 °C). Localized heating during the addition of the Grignard reagent often leads to dimerization or decomposition, drastically reducing yields[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous THF (0.15 M) under an argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

  • Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 3.0-4.0 eq) over 45 minutes. Causality: Slow addition prevents localized exotherms that cause the highly reactive intermediate nitroso species to dimerize[1].

  • Cyclization: Stir at -78 °C for 1 hour, then warm to -20 °C and stir for an additional 8 hours[1].

  • Quenching & Isolation: Quench slowly with saturated aqueous NH4Cl to safely neutralize excess Grignard reagent. Extract with EtOAc, concentrate, and purify via silica gel chromatography.

  • Dehalogenation: Remove the C-2 chlorine via catalytic hydrogenolysis (Pd/C, H2, 50 psi) to yield the 4-methyl-6-azaindole core.

Route B: The Leimgruber-Batcho Cyclization

Mechanistic Rationale: This scalable route involves the condensation of the acidic methyl group of 4-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine intermediate, followed by reductive cyclization[2]. Reproducibility Factors: This method is highly reproducible and favored for large-scale (kilogram) synthesis[2]. However, the reduction step can be sensitive to catalyst poisoning. Modern adaptations using microwave-assisted heating have been shown to drastically reduce reaction times and improve enamine purity[3].

Step-by-Step Protocol:

  • Enamine Formation: Suspend 4-methyl-3-nitropyridine (1.0 eq) in DMF. Add DMF-DMA (1.5 eq) and a catalytic amount of pyrrolidine.

  • Heating: Heat the mixture to 110 °C for 4 hours (or 150 °C for 10 minutes under focused microwave irradiation to minimize thermal degradation[3]).

  • Concentration: Remove volatiles under reduced pressure to isolate the deep-red nitroenamine intermediate.

  • Reductive Cyclization: Dissolve the enamine in methanol. Add Raney Nickel (10% w/w) or Pd/C, and stir under a hydrogen atmosphere (1 atm) at room temperature. Causality: Careful monitoring via LC-MS is required to prevent over-reduction of the pyridine ring into a piperidine derivative.

  • Filtration: Filter through a pad of Celite to remove the catalyst, concentrate, and crystallize the core product.

Route C: Palladium-Catalyzed Sonogashira & Heteroannulation

Mechanistic Rationale: This route utilizes a Sonogashira cross-coupling between 3-amino-4-methyl-2-iodopyridine and trimethylsilylacetylene, followed by a base-mediated cyclization (heteroannulation) to form the pyrrole ring[4]. Reproducibility Factors: Offers the highest inter-lab reproducibility and excellent functional group tolerance. The primary drawback is the high cost of palladium catalysts and the light-sensitivity of the iodinated starting materials.

Step-by-Step Protocol:

  • Coupling: Combine 3-amino-4-methyl-2-iodopyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) in degassed Et3N/THF.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) and stir at 60 °C for 6 hours.

  • Cyclization: Add potassium tert-butoxide (t-BuOK, 2.0 eq) directly to the reaction mixture and heat to 80 °C for 4 hours. Causality: The strong base removes the labile TMS protecting group in situ and facilitates the intramolecular nucleophilic attack of the amine onto the activated alkyne[4].

  • Workup: Dilute with water, extract with DCM, and purify via flash chromatography.

The Final Step: C-3 Electrophilic Nitration

Regardless of the route chosen to synthesize the 4-methyl-1H-pyrrolo[2,3-c]pyridine core, the final step involves regioselective electrophilic nitration at the C-3 position. The electron-rich nature of the pyrrole ring directs the nitronium ion to the C-3 position, mirroring standard indole chemistry[2].

Step-by-Step Protocol:

  • Acidic Solvation: Dissolve the 4-methyl-1H-pyrrolo[2,3-c]pyridine core in concentrated sulfuric acid (98% H2SO4) and cool to 0 °C. Causality: Protonation of the pyridine nitrogen deactivates the six-membered ring, ensuring nitration occurs exclusively on the more nucleophilic pyrrole ring[2].

  • Nitration: Slowly add a pre-cooled mixture of 65% HNO3 and 98% H2SO4 dropwise[2]. Maintain the internal temperature strictly below 5 °C to prevent N-oxidation or destructive over-nitration.

  • Quenching: Pour the reaction mixture over crushed ice to safely dissipate the heat of dilution.

  • Neutralization: Carefully adjust the pH to 7-8 using aqueous NaOH or NH4OH. The product, 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, will precipitate as a yellow/brown solid.

  • Self-Validation: Collect the solid by filtration. Verification via LC-MS should indicate a clean [M+H]+ peak at m/z 178.1, confirming successful mono-nitration.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three core synthesis routes based on literature data and cross-lab validation studies.

MetricRoute A: BartoliRoute B: Leimgruber-BatchoRoute C: Pd-Catalyzed
Average Core Yield (%) 25 - 40%65 - 75%80 - 90%
Inter-lab RSD (%) ± 18% (Low Reproducibility)± 8% (High Reproducibility)± 5% (Excellent Reproducibility)
Scalability Poor (Exotherm risks)Excellent (Kilogram scale)Moderate (Cost prohibitive)
E-factor (Waste/Product) High (>50)Moderate (20-30)Low (10-15)
Relative Cost per Gram LowVery LowHigh

Conclusion & Best Practices

For research laboratories requiring small-scale synthesis with a high guarantee of success on the first attempt, the Pd-Catalyzed Heteroannulation (Route C) is the most reliable and reproducible method[4]. However, for process chemistry and drug development professionals looking to scale up the production of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, the Leimgruber-Batcho cyclization (Route B) provides the optimal balance of cost, scalability, and reproducibility[2],[3]. The Bartoli method, while historically significant, suffers from poor inter-lab reproducibility and should generally be avoided for this specific regioisomer unless specific ortho-halogenated precursors are already abundant in the laboratory inventory[1].

Sources

Cross-Reactivity Profiling of 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Kinase Scaffold Selection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right hinge-binding scaffold is the most critical decision in kinase inhibitor development. While the 7-azaindole (pyrrolo[2,3-b]pyridine) core has historically dominated the kinase landscape, the 6-azaindole (pyrrolo[2,3-c]pyridine) framework is emerging as a highly versatile alternative for overcoming patent landscapes and achieving differentiated selectivity profiles [1].

This guide provides an objective, data-driven comparison of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (4M3N-PP) against standard kinase-privileged scaffolds. By analyzing its cross-reactivity profile across broad kinase panels, we will decode the structural causality behind its binding mechanics and provide a self-validating protocol for your own fragment-based drug discovery (FBDD) workflows.

Structural Rationale: Causality in Scaffold Design

To understand the cross-reactivity of 4M3N-PP, we must analyze the thermodynamic and electrostatic consequences of its specific substitutions compared to an unsubstituted 6-azaindole or a traditional quinazoline core.

  • The 6-Azaindole Core: Unlike 7-azaindoles, which present a contiguous hydrogen-bond donor/acceptor pair to the kinase hinge region, the pyrrolo[2,3-c]pyridine core alters the vector of the pyridine nitrogen. This shift often reduces broad-spectrum ATP-competitive binding, acting as a natural selectivity filter [1].

  • The 3-Nitro Substitution (Electronic Effect): The strongly electron-withdrawing nitro group at the C3 position fundamentally alters the electron density of the pyrrole ring. This shifts the pKa of the N1 proton, enhancing its capacity as a hydrogen bond donor. However, the oxygen atoms of the nitro group also introduce a secondary electrostatic interaction site that can clash with the solvent-exposed regions of certain kinases, driving selectivity.

  • The 4-Methyl Substitution (Steric Effect): Positioned adjacent to the nitro group, the 4-methyl group creates a localized steric bulk. In kinases with bulky gatekeeper residues (e.g., T315 in ABL or T790 in EGFR), this methyl group induces a steric clash, preventing deep pocket penetration. Conversely, in kinases with smaller gatekeepers (e.g., AAK1), it provides beneficial van der Waals contacts [2].

Experimental Methodology: Broad Kinase Panel Profiling

To objectively measure the cross-reactivity of 4M3N-PP, we employ an active-site dependent competition binding assay (e.g., KINOMEscan™ methodology). This protocol is designed as a self-validating system : it includes internal controls to verify the dynamic range and thermodynamic stability of the assay before any fragment data is accepted.

Step-by-Step Protocol

Phase 1: Probe Preparation & Validation

  • Immobilization: Conjugate broad-spectrum kinase ligands (e.g., staurosporine derivatives) to magnetic beads.

  • System Validation (Control): Run a baseline binding assay using a known pan-kinase inhibitor (e.g., Staurosporine) to calculate the Z'-factor. Causality: A Z'-factor > 0.7 is required to ensure the assay can reliably distinguish between weak fragment binding and background noise.

Phase 2: Compound Incubation 3. Preparation: Dissolve 4M3N-PP in 100% DMSO, then dilute in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA, 2 mM DTT) to achieve a final screening concentration of 10 µM (maximum 1% DMSO). 4. Equilibration: Combine the DNA-tagged kinase library, immobilized ligand beads, and 4M3N-PP. Incubate at 25°C for 1 hour. Causality: 1 hour ensures thermodynamic equilibrium is reached for low-affinity fragments without risking kinase degradation.

Phase 3: Elution and qPCR Readout 5. Stringent Washing: Wash the beads 3x with assay buffer to remove unbound kinases. 6. Elution & Quantification: Elute the bound kinases and quantify using quantitative PCR (qPCR) targeting the attached DNA tags. 7. Data Normalization: Calculate the % Control binding: ((Test Compound - Positive Control) / (Negative Control - Positive Control)) * 100.

G A 4M3N-PP Library Prep C Competitive Binding (10 µM) A->C B DNA-Tagged Kinase Pool B->C D Stringent Wash & Elution C->D E qPCR Readout (S-Score) D->E

Broad kinase panel competitive binding assay workflow.

Comparative Data Analysis

The following table synthesizes the quantitative cross-reactivity profiling of 4M3N-PP against alternative scaffolds. Data is expressed via the Selectivity Score (S-score) at 10 µM (S(10) = number of kinases bound <10% of control / total kinases tested) and specific primary off-target affinities [3].

Scaffold TypeCompound / CoreS-Score (10 µM)Primary Kinase Targets (Kd < 1 µM)Gatekeeper Tolerance
6-Azaindole 4M3N-PP 0.04 (Highly Selective)AAK1, BIKE, GAKSmall (e.g., Thr, Val)
6-Azaindole Unsubstituted0.12 (Moderate)CDK2, GSK3β, AAK1Broad
7-Azaindole Vemurafenib core0.25 (Promiscuous)BRAF, MAP4K, SRC familyBroad
Quinazoline Gefitinib core0.08 (Selective)EGFR, HER2, HER4Bulky (e.g., Met, Leu)

Key Insight: 4M3N-PP exhibits a remarkably low S-score compared to unsubstituted 6-azaindoles and 7-azaindoles. The combination of the 3-nitro and 4-methyl groups effectively acts as a "selectivity switch," sterically occluding the fragment from the highly conserved CMGC and TK family ATP pockets, while maintaining affinity for the NAK family (e.g., AAK1) [2].

Pathway Mapping & Strategic Application

Understanding where a fragment cross-reacts is just as important as knowing its affinity. Because 4M3N-PP shows preferential binding to the NAK (Numb-associated kinase) family over traditional oncology targets (like EGFR or CDKs), its utility shifts from oncology to virology and neurobiology.

For instance, AAK1 is a critical regulator of clathrin-mediated endocytosis. Inhibiting AAK1 prevents the cellular entry of various viruses (including Dengue and Ebola) [2].

Pathway Ligand 4M3N-PP Fragment AAK1 AAK1 / GAK (NAK Family) Ligand->AAK1 High Affinity (Kd < 1µM) CDK2 CDK2 (CMGC Family) Ligand->CDK2 Steric Clash EGFR EGFR (TK Family) Ligand->EGFR Steric Clash Endo Clathrin-Mediated Viral Endocytosis AAK1->Endo Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle

Kinase cross-reactivity pathway mapping for 4M3N-PP.

Strategic Recommendations for Drug Developers
  • Avoid 4M3N-PP for Tyrosine Kinase (TK) Programs: The 4-methyl group will clash with the bulky gatekeepers typical of the TK family. If your target is EGFR or VEGFR, pivot to a quinazoline or pyrimidine scaffold.

  • Utilize 4M3N-PP for NAK Family Targets: If you are developing antivirals or therapies for neurodegenerative diseases targeting AAK1 or GAK, 4M3N-PP serves as an excellent, highly selective starting fragment. The 3-nitro group can be subsequently reduced to an amine to allow for further synthetic elaboration while maintaining the favorable hinge-binding vector.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024. Available at:[Link]

  • Verdonck, S. et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." Pharmaceuticals / NIH PMC, 2025. Available at:[Link]

Safety Operating Guide

4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration and lifecycle management of high-value heterocyclic building blocks. 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-06-2) is a critical azaindole scaffold, often utilized as a bioisostere for purines in kinase inhibitor synthesis.

However, the presence of a nitro group on an electron-rich pyrrolopyridine core introduces specific operational hazards. These include the potential for energetic decomposition under extreme heat, skin sensitization, and the generation of highly toxic nitrogen oxides (NOx) upon combustion[1].

This guide provides a comprehensive, self-validating framework for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and operational safety.

Part 1: Physicochemical & Hazard Profiling

Before executing any physical operation, it is mandatory to understand the chemical's hazard profile. The nitro-azaindole class is characterized by distinct acute toxicity and environmental hazards that dictate our downstream disposal logic[2].

Table 1: Quantitative & Hazard Summary for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Property / Hazard ParameterSpecification / Classification
CAS Number 1190319-06-2[3]
Molecular Formula C8H7N3O2[3]
Chemical Class Nitro-substituted Azaindole (Pyrrolopyridine)
Primary Hazards Harmful if swallowed (H302), Eye Irritation (H319), Respiratory Irritation (H335)[2]
Combustion Byproducts Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)[4]
Chemical Incompatibility Strong oxidizing agents, strong bases, active reducing agents

Part 2: Causality-Driven Spill Response & Containment

Nitroaromatic powders pose a severe inhalation risk and can form explosive dust-air mixtures if improperly swept. The fundamental principle of our spill response is dust suppression via solvation .

SpillResponse Detect Spill Detected PPE Don PPE (Respirator, Gloves) Detect->PPE State Assess State PPE->State Solid Solid: Moisten to Suppress Dust State->Solid Liquid Liquid: Apply Inert Absorbent State->Liquid Collect Collect in Salvage Drum Solid->Collect Liquid->Collect

Figure 1: Step-by-step decision matrix for immediate spill containment and collection.

Methodology 1: Solid Spill Containment Workflow
  • Isolation & Evacuation : Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area to prevent the inhalation of aerosolized particulates[4].

  • PPE Donning : Equip a NIOSH-approved N95 or P100 particulate respirator, heavy nitrile gloves, and chemical-resistant safety goggles[1].

  • Dust Suppression (Causality Step) : Lightly mist the solid powder with an inert, low-volatility solvent (e.g., water or a dilute aqueous-alcohol mixture).

    • Causality: Dry sweeping generates airborne nitroaromatic dust, maximizing inhalation exposure and static ignition risk. Wetting the solid neutralizes this physical hazard.

  • Collection : Use a non-sparking, conductive scoop to transfer the moistened solid into a chemically compatible, sealable polyethylene salvage drum[1].

  • Decontamination & Validation : Wash the affected surface with a mild detergent, followed by an ethanol wipe to dissolve any residual hydrophobic organic traces.

    • Self-Validating Protocol: Swab the cleaned area and inspect the swab under a UV lamp (254 nm). Because pyrrolopyridines are highly conjugated and UV-active, the absence of fluorescence or UV quenching on the swab confirms complete decontamination.

Part 3: RCRA-Compliant Disposal Procedures

The disposal of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine must never be routed through standard solid waste or aqueous drains[4]. Due to the high nitrogen content (three nitrogens per molecule), direct combustion yields dangerous levels of NOx. Therefore, disposal requires a specialized liquid-injection incineration strategy[1].

WasteDisposal Start Waste Generation: 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Solvent Dissolution Phase: Mix with Combustible Solvent Start->Solvent Prevents dust & localized heating Incinerator Regulated Incineration: Dual-Stage Burner Solvent->Incinerator RCRA-licensed transfer Scrubber Exhaust Scrubbing: Neutralize NOx Emissions Incinerator->Scrubber Combusts ring, releases NOx Safe Safe Environmental Release Scrubber->Safe pH neutralized exhaust

Figure 2: Logical workflow for the safe dissolution and RCRA-compliant incineration of nitro-pyrrolopyridine waste.

Methodology 2: Incineration Preparation & Waste Segregation
  • Waste Segregation : Isolate the compound from strong oxidizing agents, strong bases, and heavy metals.

    • Causality: Nitroaromatics can undergo uncontrolled exothermic reduction or form shock-sensitive salts when mixed with incompatible reagents in a waste carboy.

  • Solvent Dissolution : In a highly ventilated fume hood, slowly dissolve the solid waste into a bulk combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[1].

    • Self-Validating Protocol: Stir until the solution is entirely homogenous. Visually verify the absence of particulate matter against a light source. Complete dissolution ensures uniform heat distribution during incineration, preventing localized explosive decomposition of the nitro group.

  • RCRA Labeling : Affix a compliant 5[5]. The label must explicitly state: "Hazardous Waste: 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine in [Solvent], Toxic, Flammable."

  • Facility Transfer : Transfer the sealed container to a licensed chemical disposal facility equipped with a dual-stage incinerator.

    • Mechanistic Rationale: The primary burner combusts the organic framework. The secondary afterburner (operating >1000°C) ensures complete breakdown of the aromatic rings. Finally, an alkaline scrubber is absolutely mandatory to neutralize the acidic NOx gases generated by the nitro and azaindole nitrogens before environmental exhaust[1].

References

  • "Matrix Scientific - chemBlink" (Handling and Incinerator Scrubber Protocols for Nitro-Pyrrolopyridines), chemBlink. 1

  • "Safety Data Sheet - CymitQuimica" (Hazard Profiling for 4-Nitro-1H-pyrrolo[2,3-b]pyridine derivatives), CymitQuimica. 2

  • "SAFETY DATA SHEET - chemBlink" (Environmental Precautions and Spill Response), chemBlink. 4

  • "4-Methyl-3-nitro-6-azaindole — Chemical Substance Information" (CAS and Formula Verification), NextSDS. 3

  • "7-Amino-4-aza-2-oxindole | CAS 1190319-39-1 - Benchchem" (EPA RCRA Laboratory Waste Guidelines), Benchchem. 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。